molecular formula C9H16N4O7S B609398 Nacubactam CAS No. 1452458-86-4

Nacubactam

Cat. No.: B609398
CAS No.: 1452458-86-4
M. Wt: 324.31 g/mol
InChI Key: RSBPYSTVZQAADE-RQJHMYQMSA-N
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Description

Nacubactam is under investigation in clinical trial NCT03174795 (A Study to Investigate the Pharmacokinetics of RO7079901 and Meropenem in Participants With a Complicated Urinary Tract Infection).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
an antibacterial with serine beta-lactamase inhibitory activity;  structure in first source

Properties

IUPAC Name

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPYSTVZQAADE-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452458-86-4
Record name Nacubactam [USAN:INN]
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Record name Nacubactam
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Record name (2S,5R)-N-(aminoethoxy)-7-oxo-6-(sulfooxy)-1,6-diazobicylo[3.2.1]octane-2-carboxamide
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Record name NACUBACTAM
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Foundational & Exploratory

Nacubactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nacubactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development. It exhibits a distinctive dual mechanism of action, inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity not only protects partner β-lactam antibiotics from enzymatic degradation but also enhances their efficacy, positioning this compound as a promising agent to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The emergence and global spread of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, represents a critical threat to public health. While the development of β-lactamase inhibitors has been a successful strategy, the increasing prevalence of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), necessitates novel agents with broader and more potent activity.

This compound (formerly OP0595 or RG6080) was discovered through efforts to identify new DBO scaffolds with enhanced properties over existing inhibitors like avibactam.[1][2] The key innovation in this compound's design is the incorporation of an aminoethoxy side chain, which was found to confer the dual-action mechanism of β-lactamase inhibition and direct PBP2 binding.[3] This "enhancer" effect allows this compound to act synergistically with β-lactam partners that target other PBPs, leading to potent bactericidal activity against a wide range of resistant pathogens.[3]

Chemical Synthesis

The chemical synthesis of this compound, systematically named [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, involves a multi-step process. While specific proprietary details of the manufacturing process are not fully public, a plausible synthetic route can be constructed based on published information for related DBO compounds. The synthesis generally involves the construction of the core diazabicyclooctane ring system, followed by the introduction of the side chains and final sulfation.

A generalized synthetic scheme is presented below. This process typically starts from a chiral precursor to establish the desired stereochemistry of the bicyclic core.

A Chiral Pyroglutamic Acid Derivative B Bicyclic Lactam Intermediate A->B Ring Expansion & Cyclization C N-hydroxylated Intermediate B->C Hydroxylation D Protected this compound Core C->D Side-chain Coupling & Protection E This compound D->E Sulfation & Deprotection

Caption: Generalized synthetic workflow for this compound.

Disclaimer: This represents a generalized synthetic pathway. Actual manufacturing processes may differ and involve proprietary reagents and conditions.

Mechanism of Action

This compound's efficacy stems from its dual inhibitory functions targeting key mechanisms of bacterial survival and resistance.

β-Lactamase Inhibition

This compound is a potent inhibitor of a wide range of serine β-lactamases, including:

  • Class A: Extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M, as well as carbapenemases like KPC.[1][4]

  • Class C: AmpC cephalosporinases.[1]

  • Class D: Some oxacillinases (OXA-type carbapenemases).[1]

The inhibition mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase. This reversible covalent bond effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic.

Penicillin-Binding Protein 2 (PBP2) Inhibition

Uniquely among clinically advanced DBOs, this compound also exhibits intrinsic antibacterial activity by targeting and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis pathway.[2] PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. By inhibiting PBP2, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This direct antibacterial effect contributes to its potency and provides a synergistic "enhancer" effect when combined with β-lactams that target other PBPs.

cluster_periplasm Periplasm BetaLactamase Serine β-Lactamase PartnerBL Partner β-Lactam BetaLactamase->PartnerBL Degrades PBP2 PBP2 Peptidoglycan Peptidoglycan Cross-linking PBP2->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis This compound This compound This compound->BetaLactamase Inhibits This compound->PBP2 Inhibits PartnerBL->PBP2 Inhibits

Caption: Dual mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound, both alone and in combination with partner β-lactams, against a range of bacterial isolates and β-lactamases.

Table 1: In Vitro Activity of this compound and Comparators
Organism/EnzymeThis compound MIC (μg/mL)Meropenem MIC (μg/mL)Meropenem/Nacubactam (1:1) MIC (μg/mL)
E. coli (CTX-M-15)>256640.5
K. pneumoniae (KPC-2)>2561281
K. pneumoniae (KPC-3)>256>640.5 - 4
E. cloacae (AmpC)4 - 160.25 - 20.25 - 1
M. abscessus ATCC 19977T>256324

Data compiled from multiple sources.[5][6][7] MIC values can vary based on the specific strain and testing conditions.

Table 2: Inhibitory Activity of this compound Against Purified β-Lactamases
EnzymeIC₅₀ (µM)Kᵢ (µM)k₂/K (M⁻¹s⁻¹)
KPC-26631 ± 35,815 ± 582
KPC-2 (K234R variant)781270 ± 27247 ± 25
SHV-1NDNDND
TEM-1NDNDND

ND: Not determined from the provided search results. Data from[4][8].

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test organism (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and partner β-lactam stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: a. Prepare serial two-fold dilutions of this compound and the partner β-lactam in CAMHB directly in the 96-well plate. For combination testing, a checkerboard format is typically used with varying concentrations of both agents.

  • Inoculation: a. Inoculate each well with the prepared bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_prep Preparation cluster_assay Assay A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Serial Drug Dilutions in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase.

Materials:

  • Purified β-lactamase (e.g., KPC-2, SHV-1, TEM-1)

  • This compound stock solution

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of kinetic reads at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase to a working concentration in the assay buffer. b. Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: a. Add the diluted enzyme to the wells of the microtiter plate. b. Add the this compound dilutions to the respective wells. c. Include an enzyme control (no inhibitor) and a blank (no enzyme). d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding a solution of nitrocefin to all wells. b. Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read) due to the hydrolysis of nitrocefin.

  • Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

In Vivo Efficacy in a Murine Pneumonia Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic in a murine model of bacterial pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., ICR strain)

  • Test organism (e.g., carbapenem-resistant K. pneumoniae)

  • This compound and partner β-lactam for injection

  • Cyclophosphamide (for inducing neutropenia)

  • Anesthetic

  • Sterile saline

Procedure:

  • Induction of Neutropenia: a. Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: a. Anesthetize the mice. b. Inoculate the mice intranasally with a suspension of the test organism to establish a lung infection.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous injections of this compound, the partner β-lactam, the combination, or vehicle control. b. Administer treatments at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24-48 hours).

  • Assessment of Efficacy: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions. c. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/lung).

  • Data Analysis: a. Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the reduction in bacterial burden.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel dual mechanism of action, combining broad-spectrum β-lactamase inhibition with intrinsic antibacterial activity against PBP2, offers a promising therapeutic strategy for infections caused by highly resistant Gram-negative pathogens. The data presented in this guide underscore its potential, and the detailed protocols provide a framework for further investigation into its properties and applications. As this compound progresses through clinical trials, it holds the potential to become a valuable component of the antimicrobial armamentarium for treating serious and life-threatening bacterial infections.

References

An In-depth Technical Guide to the Early-Phase Research of Nacubactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2] What sets this compound apart is its dual mechanism of action: it not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[3][4][5] This unique characteristic allows this compound to act as a "β-lactam enhancer," potentiating the activity of partner β-lactams.[6] This technical guide provides a comprehensive overview of the early-phase research on this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating its mechanism of action.

Core Mechanism of Action

This compound's efficacy stems from a dual-pronged attack on bacterial cell wall synthesis and resistance mechanisms.

  • β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits Ambler class A, C, and some class D serine β-lactamases.[4][7] This protects co-administered β-lactam antibiotics from enzymatic degradation by these prevalent resistance enzymes.[5]

  • PBP2 Inhibition: Uniquely among many β-lactamase inhibitors, this compound directly binds to and inhibits penicillin-binding protein 2 (PBP2), an essential enzyme in the synthesis of the bacterial cell wall in Enterobacteriaceae.[3][6][7] This intrinsic antibacterial activity contributes to its overall potency and synergistic effect with other β-lactams that may target different PBPs.[6][8]

Below is a diagram illustrating the dual mechanism of action of this compound.

Nacubactam_Mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell This compound This compound beta_lactamase Serine β-Lactamase This compound->beta_lactamase Inhibits pbp2 PBP2 This compound->pbp2 Inhibits beta_lactam Partner β-Lactam (e.g., Meropenem) beta_lactamase->beta_lactam Degrades cell_wall Cell Wall Synthesis pbp2->cell_wall Catalyzes beta_lactam->cell_wall Inhibits

Dual mechanism of action of this compound.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with various β-lactams, has been extensively evaluated against a wide range of bacterial isolates.

Table 1: In Vitro Activity of this compound and Meropenem-Nacubactam against Enterobacteriaceae
Organism Classβ-Lactamase ProfileThis compound MIC50 (mg/L)Meropenem MIC90 (mg/L)Meropenem/Nacubactam (1:1) MIC90 (mg/L)
EnterobacteriaceaeClass A (non-carbapenemase)40.060.03
EnterobacteriaceaeClass C40.250.12
EnterobacteriaceaeKPC4321
EnterobacteriaceaeClass D (OXA-48-like)>32162
EnterobacteriaceaeClass B (Metallo-β-lactamase)4648

Data summarized from a study investigating this compound's activity against β-lactamase-producing Enterobacteriaceae.[3]

Table 2: Activity of this compound in Combination with β-Lactams against Mycobacterium abscessus Complex
β-Lactamβ-Lactam MIC50 (µg/mL)β-Lactam + this compound (8 µg/mL) MIC50 (µg/mL)Fold Reduction in MIC50
Meropenem6488
Cefepime128642
Amoxicillin>256128>2

Data from a study on the in vitro activity of this compound against clinical isolates of M. abscessus complex.[9]

In Vivo Efficacy

Animal models have been crucial in demonstrating the in vivo potential of this compound combinations for treating serious infections.

Murine Complicated Urinary Tract Infection (cUTI) Model

In a neutropenic murine cUTI model, the combination of meropenem and this compound demonstrated significant efficacy against various multidrug-resistant Enterobacteriaceae isolates.[2][10]

  • Key Findings:

    • Meropenem-Nacubactam achieved a ≥3 log reduction in bacterial counts from the 48-hour control in 9 out of 10 isolates tested.[2][10]

    • The combination was effective against isolates resistant to meropenem and ceftazidime-avibactam.[2][10]

    • This compound alone exhibited antibacterial properties, achieving a >1 log reduction against the majority of isolates.[2][10]

Murine Pneumonia Model

The efficacy of β-lactam/Nacubactam combinations has also been assessed in a murine pneumonia model against carbapenem-resistant Enterobacter cloacae and Klebsiella pneumoniae.[8]

  • Key Findings:

    • Combinations of this compound with aztreonam, cefepime, and meropenem showed enhanced antimicrobial activity against isolates producing IMP-1, IMP-6, or KPC carbapenemases.[8]

    • Most combination therapies resulted in bacteriostatic to bactericidal activity against the tested carbapenem-resistant isolates.[8]

The workflow for a typical in vivo efficacy study is depicted below.

InVivo_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis infection Induce Infection in Murine Model treatment Administer Treatment (e.g., Meropenem-Nacubactam) infection->treatment bacterial_load Determine Bacterial Load in Target Organs treatment->bacterial_load efficacy Assess Efficacy (Log Reduction vs. Control) bacterial_load->efficacy

General workflow for in vivo efficacy testing.

Pharmacokinetics and Safety

Phase 1 clinical trials have provided valuable insights into the pharmacokinetic profile and safety of this compound in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)
Dose (mg)Cmax (mg/L)AUC0-inf (mg*h/L)t1/2 (h)
502.84.31.3
80004456981.8

Data from a single-ascending-dose study in healthy volunteers.[4][11]

  • Key Pharmacokinetic Observations:

    • This compound exhibits linear pharmacokinetics, with exposure increasing proportionally with the dose.[4][11][12]

    • It is primarily excreted unchanged in the urine.[4][11][12]

    • Coadministration with meropenem does not significantly alter the pharmacokinetics of either drug.[4][11][12]

  • Safety and Tolerability:

    • This compound was generally well-tolerated in single doses up to 8,000 mg and multiple doses up to 4,000 mg every 8 hours.[4][7][12]

    • The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headache.[4][7][12]

    • No serious adverse events or dose-limiting toxicities were reported in these early-phase trials.[4][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][13]

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[9][13] For combination testing, a fixed concentration of this compound (e.g., 4 or 8 µg/mL) or a fixed ratio (e.g., 1:1) with the partner β-lactam is used.[3][9]

  • Inoculum Preparation: Bacterial isolates are cultured to the logarithmic phase of growth, and the suspension is adjusted to a standardized concentration (e.g., 5 x 105 CFU/mL).[9]

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-20 hours for Enterobacteriaceae).[9]

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9]

In Vivo Murine Infection Models
  • cUTI Model:

    • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2]

    • Infection: A standardized inoculum of the test organism is instilled directly into the bladder via a catheter.[2]

    • Treatment: Human-simulated exposures of the test agents are administered, typically subcutaneously, at specified time points post-infection.[2]

    • Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), mice are euthanized, and the kidneys are homogenized to determine the bacterial load (CFU/g of tissue). Efficacy is calculated as the log10 CFU reduction compared to the untreated control group.[2][10]

  • Pneumonia Model:

    • Immunosuppression: Similar to the cUTI model, mice are rendered neutropenic.[8]

    • Infection: A bacterial suspension is administered intranasally to induce pneumonia.[8]

    • Treatment: Therapy is initiated at a set time post-infection with human-simulated drug exposures.[8]

    • Efficacy Assessment: Lungs are harvested at the end of the study period, homogenized, and plated to quantify the bacterial burden. The change in log10 CFU/lung compared to the start of therapy is used to determine efficacy.[8]

Conclusion

The early-phase research on this compound has established it as a promising β-lactamase inhibitor with a novel dual mechanism of action. Its ability to both inhibit key β-lactamases and exert direct antibacterial effects through PBP2 inhibition makes it a potent partner for β-lactam antibiotics against challenging Gram-negative pathogens. The in vitro and in vivo data demonstrate its potential to address the significant unmet medical need posed by infections caused by carbapenem-resistant Enterobacteriaceae. Further clinical development will be crucial to fully elucidate the therapeutic role of this compound-based combination therapies.

References

Nacubactam's Dual Assault on β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating a distinctive dual mechanism of action. It not only inhibits a broad spectrum of serine-β-lactamases (SBLs) but also exhibits intrinsic antibacterial activity through its binding to penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This dual activity allows this compound to protect co-administered β-lactam antibiotics from degradation and to exert a direct bactericidal effect, a combination that is particularly potent against multidrug-resistant Gram-negative bacteria. This guide provides an in-depth technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Dual Mode of Action

This compound's efficacy stems from two primary mechanisms:

  • Inhibition of Serine-β-Lactamases (SBLs): this compound is a potent inhibitor of Ambler class A, C, and some class D SBLs.[1][4] Similar to other DBOs like avibactam, this compound forms a reversible covalent bond with the active site serine residue of these enzymes, rendering them inactive and unable to hydrolyze β-lactam antibiotics.[1]

  • Penicillin-Binding Protein 2 (PBP2) Inhibition and the "β-Lactam Enhancer" Effect: this compound binds to PBP2, a crucial enzyme in the synthesis of the bacterial cell wall.[1][2][3][4] This inhibition disrupts cell wall maintenance and synthesis, leading to direct antibacterial activity. Furthermore, this PBP2 binding creates a synergistic or "enhancer" effect when combined with other β-lactam antibiotics that may target different PBPs.[2] This multi-target approach enhances the overall antibacterial efficacy, even against bacteria producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[4][5]

Quantitative Data

The inhibitory activity of this compound against various β-lactamases and its binding affinity for PBP2 can be quantified using several key parameters. The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Serine-β-Lactamases

β-LactamaseAmbler ClassOrganism SourceIC50 (µM)Apparent Ki (µM)Acylation Efficiency (k2/K) (M⁻¹s⁻¹)
KPC-2AKlebsiella pneumoniae66[6]31 ± 3[7][8][9]5,815 ± 582[7][8][9]
KPC-2 K234R variantAKlebsiella pneumoniae781[6]270 ± 27[7][8][9]247 ± 25[7][8][9]
OXA-48DKlebsiella pneumoniae19.91[10]--
OXA-163DKlebsiella pneumoniae1.23[10]--
OXA-405DKlebsiella pneumoniae10.60[10]--

IC50: Half-maximal inhibitory concentration. Apparent Ki: Apparent inhibition constant. k2/K: Second-order rate constant for enzyme acylation.

Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with this compound against Metallo-β-Lactamase (MBL)-Producing Enterobacteriaceae

Organism CollectionMeropenem MIC Range (mg/L)Meropenem/Nacubactam (4+4 mg/L) MIC Range (mg/L)% Susceptible to Meropenem/Nacubactam
Consecutive Collection (n=210)0.25 - >128≤0.06 - >12893.3
Combined Collection (n=309)0.25 - >128≤0.06 - >12888.0
Most Resistant Isolates (n=57)≥1280.5 - >12843.9

Data adapted from Mushtaq et al. (2019).[5] Susceptibility breakpoints were not defined in the study; the percentage reflects isolates with an MIC ≤ 4 mg/L for the combination.

Experimental Protocols

Protocol 1: Determination of IC50 for β-Lactamase Inhibition using Nitrocefin Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • This compound stock solution of known concentration

  • Nitrocefin (chromogenic substrate) stock solution

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over a 10-15 minute period.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations expected to inhibit the enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.

    • Add an equal volume of each this compound dilution to the respective wells.

    • Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation: Add a fixed volume of nitrocefin solution to each well to initiate the reaction. The final concentration of nitrocefin should be close to its Km value for the specific enzyme if known, or a concentration that gives a robust signal.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the ability of this compound to bind to PBP2 by measuring its competition with a fluorescently labeled β-lactam.

Materials:

  • Bacterial membrane preparation containing PBPs

  • This compound stock solution

  • Fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V)

  • Assay buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE equipment

  • Fluorescence imaging system

Procedure:

  • Membrane Preparation: Prepare bacterial inner membranes from an appropriate bacterial strain (e.g., Escherichia coli) known to express the target PBP2.

  • Competitive Binding:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding to PBP2.

    • Include a control tube with membranes and buffer only (no this compound).

  • Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs.

  • Reaction Termination: Stop the labeling reaction by adding a high concentration of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

  • SDS-PAGE and Visualization:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to PBP2 for each this compound concentration.

    • A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding.

    • The concentration of this compound that reduces the fluorescence signal by 50% can be determined as the IC50 for PBP2 binding.

Visualizations

Dual Inhibitory Mechanism of this compound

Nacubactam_Dual_Mechanism cluster_sbl Serine-β-Lactamase (SBL) Inhibition cluster_pbp PBP2 Inhibition & Enhancer Effect Nacubactam_SBL This compound Acyl_Intermediate Reversible Acyl-Enzyme Intermediate (Inactive) Nacubactam_SBL->Acyl_Intermediate Acylation Nacubactam_PBP This compound SBL Active SBL (e.g., KPC, AmpC) SBL->Acyl_Intermediate Acyl_Intermediate->SBL Deacylation (slow) Inhibited_PBP2 Inhibited PBP2 Nacubactam_PBP->Inhibited_PBP2 PBP2 PBP2 Cell_Wall Bacterial Cell Wall Synthesis PBP2->Cell_Wall Inhibited_PBP2->Cell_Wall Inhibition Cell_Lysis Cell Lysis Partner_BL Partner β-Lactam (e.g., Meropenem) Inhibited_Other_PBPs Inhibited Other PBPs Partner_BL->Inhibited_Other_PBPs Other_PBPs Other PBPs (e.g., PBP1a/b, PBP3) Other_PBPs->Cell_Wall Inhibited_Other_PBPs->Cell_Wall Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare β-lactamase working solution Plate_Setup Add enzyme and inhibitor to 96-well plate Enzyme_Prep->Plate_Setup Inhibitor_Prep Prepare this compound serial dilutions Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Nitrocefin Pre_incubation->Add_Substrate Kinetic_Read Kinetic read at 486 nm Add_Substrate->Kinetic_Read Calc_Velocity Calculate initial velocities Kinetic_Read->Calc_Velocity Plot_Data Plot % inhibition vs. log[this compound] Calc_Velocity->Plot_Data Fit_Curve Fit sigmoidal curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

References

The Intrinsic Antibacterial Activity of Nacubactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Unlike many other β-lactamase inhibitors that primarily serve to protect partner β-lactam antibiotics from enzymatic degradation, this compound exhibits a distinctive dual mechanism of action.[1][4] It not only inhibits a broad spectrum of serine β-lactamases but also possesses inherent antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[4][5][6] This technical guide provides an in-depth overview of the intrinsic antibacterial properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Intrinsic Activity

This compound's standalone antibacterial effect is primarily attributed to its ability to bind to and inhibit PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall.[1][4][5][6] This targeted inhibition disrupts peptidoglycan cross-linking, leading to a weakened cell wall and ultimately cell lysis. This direct action classifies this compound as a PBP2-active antibacterial agent.[7] Furthermore, this PBP2 inhibition contributes to a synergistic or "enhancer" effect when this compound is combined with other β-lactam antibiotics that target different PBPs.[4][6][8]

Beyond its direct antibacterial action, this compound is a potent inhibitor of Ambler class A and class C serine β-lactamases, and it also shows activity against some class D enzymes.[3][5][9] This inhibitory profile protects partner β-lactams from degradation by a wide array of clinically relevant resistance enzymes, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[6][8][10]

Nacubactam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_periplasm Periplasm This compound This compound blactamase Serine β-lactamases (Class A, C, some D) This compound->blactamase Inhibition pbp2 Penicillin-Binding Protein 2 (PBP2) This compound->pbp2 Inhibition (Intrinsic Activity) partner_bl Partner β-lactam blactamase->partner_bl Hydrolysis (Inactivated) cell_wall Cell Wall Synthesis pbp2->cell_wall Catalyzes partner_bl->cell_wall Inhibits

Caption: Dual mechanism of action of this compound.

Spectrum of Intrinsic Antibacterial Activity

This compound monotherapy has demonstrated in vitro activity against a range of Gram-negative bacteria. Its efficacy is most pronounced against species where PBP2 is a critical target and where intrinsic or acquired resistance mechanisms, other than serine β-lactamase production, are minimal.

Quantitative In Vitro Activity of this compound Alone

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound as a single agent against various bacterial isolates as reported in the literature.

Bacterial Species/GroupResistance ProfileThis compound MIC Range (mg/L)This compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)Reference(s)
Escherichia coliMBL-producing1 to >32--[11]
Enterobacter spp.MBL-producing1 to >32--[11]
Klebsiella spp.MBL-producing1 to >32--[11]
Proteeae (e.g., Proteus spp.)MBL-producingUniversally resistant (>32)--[11]
Pseudomonas aeruginosaAmpC-overproducing & KPC-expressing128 to >256--[2]
Mycobacterium abscessusATCC 19977T>256--[12]
Klebsiella pneumoniaeKPC-3 producing (outlier)>256--[6]
EnterobacteriaceaeClass D β-lactamase producersLower activity noted2-4 (most subgroups)-[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the specific value was not provided in the cited sources.

The data indicate that while this compound has intrinsic activity against many Enterobacteriaceae, with MICs often clustering between 1-8 mg/L, some species and resistant phenotypes, such as Proteeae and certain Pseudomonas aeruginosa strains, exhibit high-level resistance to this compound alone.[2][11] In some pathogens like Mycobacterium abscessus, the intrinsic activity of this compound is negligible, and its primary role is the potentiation of partner β-lactams through β-lactamase inhibition.[12][13]

Experimental Protocols

The evaluation of this compound's intrinsic antibacterial activity relies on established microbiological and pharmacological methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is typically assessed by determining the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells (growth control without drug and sterility control without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

This protocol is consistent with the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dilute_drug Prepare Serial Dilutions of this compound in Microtiter Plate dilute_drug->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Plate and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy Assessment

Murine infection models are crucial for evaluating the in vivo activity of this compound. These models help to understand the pharmacodynamics of the drug in a living system.

Methodology: Neutropenic Murine Infection Models

  • Complicated Urinary Tract Infection (cUTI) Model:

    • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

    • Infection: A known quantity of the test organism is instilled directly into the bladder via a catheter.

    • Treatment: Human-simulated dosing regimens of this compound, a partner antibiotic, or the combination are administered, typically starting 2 hours post-infection.

    • Assessment: At a predetermined time point (e.g., 24 or 48 hours), mice are euthanized, and the kidneys and/or bladder are homogenized. The bacterial load (CFU/organ) is quantified by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU compared to control groups.[14]

  • Lung Infection (Pneumonia) Model:

    • Induction of Neutropenia: As in the cUTI model, mice are made neutropenic.

    • Infection: Mice are infected via intranasal or intratracheal inoculation with a specific bacterial suspension.

    • Treatment: Human-simulated exposures of this compound and/or a partner drug are administered.

    • Assessment: At 24 hours post-treatment initiation, the bacterial burden in the lungs is determined by homogenizing the lung tissue and plating for CFU counts. The change in log₁₀ CFU/lung relative to monotherapy or control groups is used to assess efficacy.[2]

Conclusion

This compound possesses a unique dual mechanism of action that distinguishes it from other β-lactamase inhibitors. Its intrinsic antibacterial activity, mediated through the inhibition of PBP2 in Enterobacteriaceae, provides a standalone therapeutic effect against susceptible organisms and enhances the activity of partner β-lactams.[1][6] While its spectrum as a monotherapy agent is focused on certain Gram-negative pathogens, this inherent activity is a critical component of its overall profile.[11] The combination of direct antibacterial action and potent β-lactamase inhibition positions this compound as a promising candidate to address the challenge of infections caused by multidrug-resistant bacteria.[1][15] Further clinical development will continue to elucidate its role in the therapeutic armamentarium.

References

Nacubactam's Inhibition of Penicillin-Binding Protein 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor with a distinctive dual mechanism of action.[1][2][3] It not only inhibits a broad spectrum of serine β-lactamases, but also exhibits direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, particularly Enterobacteriaceae.[1][2][3][4][5][6][7] This unique characteristic positions this compound as a "β-lactam enhancer," potentiating the activity of partner β-lactam antibiotics.[1][4][5][8][9] This technical guide provides an in-depth overview of the mechanism, quantitative aspects, and experimental evaluation of this compound's interaction with PBP2.

Dual Mechanism of Action

This compound's efficacy stems from a two-pronged attack on bacterial defenses. Firstly, it inactivates serine β-lactamases (Ambler classes A, C, and some D), enzymes that degrade β-lactam antibiotics.[2][3] Secondly, it possesses intrinsic antibacterial activity by selectively binding to and inhibiting PBP2, an essential enzyme in the synthesis of the bacterial cell wall.[1][2][3][4][5][6][7]

The inhibition of PBP2 by this compound leads to a phenomenon known as the "β-lactam enhancer" effect.[1][4][5][8][9] By targeting PBP2, this compound acts synergistically with other β-lactam antibiotics that primarily target other PBPs, such as PBP3 (e.g., aztreonam, cefepime).[7] This multi-target approach enhances the overall antibacterial effect and can overcome certain mechanisms of resistance.[4][9]

cluster_0 This compound's Dual Action cluster_1 Synergistic Effect This compound This compound BL Serine β-Lactamases This compound->BL Inhibition PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibition PartnerBL Partner β-Lactam (e.g., Aztreonam) CellWall Bacterial Cell Wall Synthesis PBP2->CellWall Contributes to PBP3 Penicillin-Binding Protein 3 (PBP3) PartnerBL->PBP3 Inhibition PBP3->CellWall Contributes to

Dual mechanism of this compound and its synergistic effect.

Quantitative Data

While specific IC50 or Ki values for the direct inhibition of PBP2 by this compound are not extensively reported in the reviewed literature, its potent inhibitory activity against key β-lactamases has been quantified. This data is crucial for understanding its role in protecting partner β-lactams from degradation.

Enzyme TargetThis compound Inhibitory ParameterValue (µM)
KPC-2 β-lactamaseIC5066[10][11]
KPC-2 K234R variantIC50781[10][11]
KPC-2 β-lactamaseApparent Ki (Ki app)31 ± 3[4][12]
KPC-2 K234R variantApparent Ki (Ki app)270 ± 27[4][12]

Acylation Efficiency of this compound against KPC-2 β-Lactamase

Enzyme Targetk2/K (M-1s-1)
KPC-2 β-lactamase5,815 ± 582[4][12]
KPC-2 K234R variant247 ± 25[4][12]

Experimental Protocols

The determination of this compound's inhibitory activity against both β-lactamases and PBP2 involves a variety of biochemical and microbiological assays.

β-Lactamase Inhibition Assay (IC50 Determination)

A common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor is a spectrophotometric assay using a chromogenic substrate like nitrocefin.

Principle: Nitrocefin is a cephalosporin that changes color upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of hydrolysis.

Protocol Outline:

  • Enzyme Preparation: Periplasmic extracts containing the target β-lactamase (e.g., KPC-2) are prepared from bacterial cultures.[10][11]

  • Assay Setup: The assay is typically performed in a microplate format. Varying concentrations of this compound are pre-incubated with a fixed concentration of the β-lactamase enzyme in a suitable buffer.[10][11]

  • Substrate Addition: The reaction is initiated by the addition of nitrocefin.[10][11]

  • Data Acquisition: The change in absorbance over time is monitored using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow IC50 Determination Workflow A Prepare Periplasmic Extract with β-Lactamase B Pre-incubate Enzyme with Varying this compound Concentrations A->B C Add Nitrocefin (Chromogenic Substrate) B->C D Monitor Absorbance Change (Spectrophotometry) C->D E Calculate Initial Velocities D->E F Plot Activity vs. [this compound] and Determine IC50 E->F

Workflow for determining β-lactamase IC50.
Penicillin-Binding Protein 2 (PBP2) Inhibition Assay

Determining the binding affinity and inhibitory activity of this compound against PBP2 can be achieved through competition assays using a fluorescently labeled β-lactam probe, such as BOCILLIN™ FL (a fluorescent derivative of penicillin).

Principle: BOCILLIN™ FL binds covalently to the active site of PBPs. When bound, its fluorescence properties can be measured. An unlabeled competitor, like this compound, will compete for binding to the PBP, resulting in a decrease in the fluorescent signal associated with the PBP.

Protocol Outline (Gel-Based Competition Assay):

  • Membrane Preparation: Bacterial membranes containing the target PBPs are isolated from cultured bacteria (e.g., E. coli).

  • Competition Reaction: The membrane preparation is incubated with increasing concentrations of this compound for a defined period.

  • Fluorescent Labeling: A fixed concentration of BOCILLIN™ FL is then added to the reaction mixture and incubated to label the PBPs that are not bound by this compound.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: The gel is imaged using a fluorescence scanner to visualize the fluorescently labeled PBPs.

  • Data Analysis: The intensity of the fluorescent band corresponding to PBP2 is quantified. The IC50 value is the concentration of this compound that reduces the fluorescence intensity by 50%.

cluster_workflow PBP2 Inhibition Assay Workflow A Isolate Bacterial Membranes Containing PBPs B Incubate Membranes with Increasing [this compound] A->B C Add BOCILLIN™ FL to Label Unbound PBPs B->C D Separate Proteins by SDS-PAGE C->D E Visualize Fluorescent PBP Bands D->E F Quantify PBP2 Band Intensity and Determine IC50 E->F

References

Foundational Studies on the Efficacy of Nacubactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational preclinical and clinical research establishing the efficacy of nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. This document details this compound's unique dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed methodologies for the pivotal experiments cited.

Core Efficacy Data of this compound

This compound has demonstrated potent efficacy in restoring the activity of β-lactam antibiotics against a wide range of β-lactamase-producing Enterobacteriaceae. Its novel dual-action mechanism contributes to its robust performance.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound in combination with various β-lactam partners against challenging Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.

Table 1: Meropenem-Nacubactam MICs against β-Lactamase-Producing Enterobacteriaceae

Bacterial Speciesβ-Lactamase ClassMeropenem MIC (μg/mL)Meropenem/Nacubactam (1:1) MIC (μg/mL)Reference
Klebsiella pneumoniaeKPC8 to >640.5 to 4[1]
Escherichia coliKPC8 to >640.5 to 4[1]
Enterobacter cloacaeKPC8 to >640.5 to 4[1]
MBL-producing EnterobacteriaceaeNDM, VIM≥1284 to 8[2]

Table 2: Cefepime/Aztreonam-Nacubactam MICs against β-Lactamase-Producing Enterobacterales

Bacterial Speciesβ-Lactamase ClassCefepime MIC (μg/mL)Cefepime/Nacubactam (1:1) MIC (μg/mL)Aztreonam MIC (μg/mL)Aztreonam/Nacubactam (1:1) MIC (μg/mL)Reference
EnterobacteralesESBL>32≤1>32≤1[3]
EnterobacteralesAmpC>32≤1>32≤1[3]
EnterobacteralesKPC>321>321[3]
EnterobacteralesOXA-48-like8282[3]
MBL-producing EnterobacteralesMBL≥1288>324[2]
In Vivo Efficacy: Murine Infection Models

The following table summarizes the in vivo efficacy of this compound in combination with β-lactam partners in murine models of serious infections. Efficacy is demonstrated by the reduction in bacterial load (log10 CFU).

Table 3: In Vivo Efficacy of this compound Combinations in Murine Infection Models

Infection ModelPathogen(s)Treatment RegimenChange in Bacterial Load (Δlog10 CFU)Reference
Complicated Urinary Tract Infection (cUTI)K. pneumoniae, E. coli, E. cloacaeMeropenem-Nacubactam≥3 log reduction vs. 48-h control[4]
PneumoniaE. cloacae (CRE)Aztreonam/Cefepime/Meropenem + this compound-3.70 to -2.08 (lungs)[5][6]
PneumoniaK. pneumoniae (CRE)Aztreonam/Cefepime/Meropenem + this compound-4.24 to 1.47 (lungs)[5][6]
Pneumonia (AmpC-overproducing)P. aeruginosaMeropenem-Nacubactam-2.73 ± 0.93 vs. meropenem alone[7]
Pneumonia (KPC-expressing)P. aeruginosaMeropenem-Nacubactam-4.35 ± 1.90 vs. meropenem alone[7]

Mechanism of Action and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exhibits a unique dual mechanism of action against Gram-negative bacteria.[8][9] Firstly, as a diazabicyclooctane β-lactamase inhibitor, it covalently binds to and inactivates a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC and ESBLs), class C (AmpC), and some class D enzymes. This protects the partner β-lactam antibiotic from degradation. Secondly, this compound possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in the bacterial cell wall, which is essential for cell wall synthesis.[8][9] This dual action leads to a potent synergistic effect when combined with β-lactam antibiotics that primarily target other PBPs.

Nacubactam_Mechanism_of_Action This compound This compound BetaLactamase Serine β-Lactamase (Class A, C, some D) This compound->BetaLactamase Inhibits PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibits Partner_BetaLactam Partner β-Lactam (e.g., Meropenem) BetaLactamase->Partner_BetaLactam Degrades BacterialCellWall Bacterial Cell Wall Synthesis PBP2->BacterialCellWall Essential for Partner_BetaLactam->BacterialCellWall Inhibits BacterialLysis Bacterial Cell Lysis BacterialCellWall->BacterialLysis Disruption leads to

Caption: Dual mechanism of this compound action.

Experimental Workflow for In Vitro and In Vivo Efficacy Studies

The foundational efficacy studies for this compound typically follow a structured workflow, beginning with in vitro susceptibility testing to determine the potency of this compound combinations, followed by in vivo studies in animal models to assess efficacy in a more complex biological system.

Experimental_Workflow Start Start: Isolate Collection (β-lactamase-producing strains) MIC_Testing In Vitro Susceptibility Testing (Broth Microdilution MIC) Start->MIC_Testing Time_Kill In Vitro Time-Kill Assay (Synergy and Bactericidal Activity) MIC_Testing->Time_Kill In_Vivo_Model In Vivo Murine Model (cUTI or Pneumonia) Time_Kill->In_Vivo_Model Treatment Treatment with this compound Combination Regimens In_Vivo_Model->Treatment Efficacy_Assessment Efficacy Assessment (Change in Bacterial Load) Treatment->Efficacy_Assessment End End: Efficacy Data Analysis Efficacy_Assessment->End

Caption: General experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational studies of this compound efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of bacterial isolates to this compound and its partner β-lactams.[10][11][12]

  • Preparation of Materials:

    • Bacterial isolates are subcultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C ± 2°C.

    • Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared as the testing medium.

    • Stock solutions of this compound and the partner β-lactam are prepared and serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations. For combination testing, a fixed 1:1 ratio of the β-lactam to this compound is commonly used.[10]

  • Inoculum Preparation:

    • A bacterial suspension is prepared from the overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • The results are read visually or with a plate reader.

In Vitro Time-Kill Assay

Time-kill assays are performed to evaluate the pharmacodynamic interaction (synergy, indifference, or antagonism) and the bactericidal activity of this compound in combination with a β-lactam over time.

  • Preparation and Inoculation:

    • Bacterial cultures are grown to the logarithmic phase in CAMHB.

    • The culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

    • The bacterial suspension is aliquoted into tubes or flasks containing the antimicrobial agents at predetermined concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC), both alone and in combination. A growth control without any antimicrobial agent is included.

  • Sampling and Viable Cell Counting:

    • The cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.

    • The samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antimicrobial agent.

    • The dilutions are plated onto appropriate agar plates.

  • Data Analysis:

    • After incubation of the plates, the colony-forming units (CFU) are counted.

    • The results are expressed as log10 CFU/mL.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Murine Complicated Urinary Tract Infection (cUTI) Model

This in vivo model is used to assess the efficacy of this compound combinations in a localized infection setting that mimics human cUTI.[4]

  • Animal Preparation:

    • Female mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 4 days and 1 day prior to infection to facilitate bacterial growth.

    • Mice are anesthetized before the inoculation procedure.

  • Inoculation:

    • A bacterial suspension of the test isolate is prepared in sterile saline.

    • A small incision is made over each kidney, and a predetermined volume of the bacterial inoculum (e.g., 0.05 mL of approximately 10⁷ CFU/mL) is directly injected into each kidney.

  • Treatment:

    • Treatment with this compound, the partner β-lactam, or the combination is initiated at a specified time post-infection (e.g., 2 hours).

    • The drugs are typically administered subcutaneously or intravenously at dosages and frequencies designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 48 hours), the mice are euthanized.

    • The kidneys are aseptically removed, homogenized in sterile saline, and serially diluted.

    • The dilutions are plated on appropriate agar to determine the bacterial load (CFU/kidney).

    • Efficacy is determined by comparing the change in bacterial load in the treated groups to the untreated control group.

Murine Pneumonia Model

This in vivo model is used to evaluate the efficacy of this compound combinations against respiratory pathogens in a lung infection model.[5][6][13]

  • Animal Preparation:

    • Mice are rendered neutropenic with cyclophosphamide as described for the cUTI model.

  • Inoculation:

    • A bacterial suspension of the test isolate is prepared.

    • Under anesthesia, a specific volume of the bacterial suspension (e.g., 0.075 mL of approximately 10⁹ CFU/mL) is instilled into the lungs via intranasal, intratracheal, or oropharyngeal aspiration.[13][14]

  • Treatment:

    • Antimicrobial therapy is initiated at a set time after inoculation (e.g., 1-2 hours).

    • The drugs are administered via routes and schedules that mimic human exposure.

  • Efficacy Assessment:

    • At the end of the study period (e.g., 24 hours), the mice are euthanized.

    • The lungs are aseptically removed, homogenized, and serially diluted.

    • The dilutions are plated to quantify the bacterial burden (CFU/lungs).

    • The change in bacterial load in the treated groups is compared to that in the control group to determine efficacy.

References

In Vitro Spectrum of Activity for Nacubactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of Nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be a comprehensive resource, detailing its mechanism of action, antimicrobial potency against key pathogens, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exhibits a distinctive dual mechanism of action, setting it apart from other β-lactamase inhibitors.[1] Firstly, it acts as a potent, irreversible inhibitor of a broad range of serine β-lactamases, including Ambler class A (such as KPCs and ESBLs), class C (AmpC), and some class D (oxacillinases) enzymes.[1][2] By covalently acylating the active site of these enzymes, this compound protects its partner β-lactam antibiotic from hydrolysis.

Secondly, this compound possesses intrinsic antibacterial activity through the direct inhibition of Penicillin-Binding Protein 2 (PBP2) in Enterobacterales.[1][2][3][4] This PBP2 inhibition not only contributes to its standalone activity but also results in a synergistic or "enhancer" effect when combined with β-lactam antibiotics that target other PBPs.[5] This dual action allows this compound combinations to be effective even against organisms producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[5]

Nacubactam_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound beta_lactamase Serine β-Lactamase (Class A, C, D) This compound->beta_lactamase Inhibits pbp2 PBP2 This compound->pbp2 Inhibits beta_lactam Partner β-Lactam (e.g., Meropenem, Cefepime) other_pbps Other PBPs (e.g., PBP3) beta_lactam->other_pbps Inhibits beta_lactamase->beta_lactam Hydrolyzes cell_wall Cell Wall Synthesis pbp2->cell_wall Required for other_pbps->cell_wall Required for lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Dual mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound, both alone and in combination, has been evaluated against a wide array of bacterial isolates. Minimum Inhibitory Concentration (MIC) values are summarized below. Testing is typically performed using a 1:1 fixed ratio of the β-lactam to this compound.[6][7]

Activity Against Enterobacterales

This compound, in combination with various β-lactams, demonstrates potent activity against a large collection of molecularly characterized Enterobacterales, including those expressing challenging β-lactamase profiles.

Table 1: In Vitro Activity of this compound Combinations Against 571 Characterized Enterobacterales Isolates [6]

Organism Subset (No. of Isolates)Agent (1:1 Ratio)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
All Enterobacterales (571)Cefepime-Nacubactam0.121
Meropenem-Nacubactam0.060.5
Aztreonam-Nacubactam0.060.25
Piperacillin-Nacubactam216
This compound Alone2>32
ESBL Producers (147)Cefepime-Nacubactam0.120.5
Meropenem-Nacubactam0.060.25
Aztreonam-Nacubactam0.060.25
Plasmidic AmpC Producers (57)Cefepime-Nacubactam0.251
Meropenem-Nacubactam0.120.5
Aztreonam-Nacubactam0.120.5
KPC Producers (118)Cefepime-Nacubactam14
Meropenem-Nacubactam0.52
Aztreonam-Nacubactam0.251
MBL Producers (107)Cefepime-Nacubactam28
Meropenem-Nacubactam416
Aztreonam-Nacubactam0.251
OXA-48-like Producers (83)Cefepime-Nacubactam0.252
Meropenem-Nacubactam0.251
Aztreonam-Nacubactam0.120.5
Activity Against Pseudomonas aeruginosa

Data suggests that this compound can restore the activity of partner β-lactams against resistant P. aeruginosa isolates, particularly those overproducing AmpC or expressing KPC enzymes.

Table 2: In Vitro Activity of Meropenem-Nacubactam Against Resistant P. aeruginosa [8]

P. aeruginosa Phenotype (No. of Isolates)AgentMIC Range (mg/L)
AmpC-overproducing (4)Meropenem8 - >64
This compound128 - >256
Meropenem-Nacubactam (1:1)2 - 16
KPC-expressing (3)Meropenem16 - >64
This compound>256
Meropenem-Nacubactam (1:1)4 - 8
Activity Against Acinetobacter baumannii

As of the latest available research, comprehensive in vitro susceptibility data for this compound and its combinations against clinical isolates of Acinetobacter baumannii are limited. The intrinsic resistance mechanisms and diverse β-lactamase profiles of A. baumannii necessitate specific investigation.

Activity Against Mycobacterium abscessus Complex (MABC)

This compound has been shown to potentiate the activity of β-lactams against challenging MABC isolates, significantly lowering their MICs.

Table 3: In Vitro Activity of Meropenem-Nacubactam Against Drug-Resistant MABC Clinical Isolates [9][10]

AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Meropenem Alone321288 - >256
Meropenem + this compound (8 mg/L)481 - 16

Experimental Protocols

The following section details the standardized methodologies for determining the in vitro activity of this compound.

MIC Determination by Broth Microdilution (CLSI M07)

This reference method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[2][11][12]

MIC_Workflow prep_inoculum 1. Prepare Inoculum - Select 3-5 colonies - Suspend in saline to 0.5 McFarland (~1.5x10^8 CFU/mL) dilute_inoculum 2. Dilute Inoculum - Dilute suspension to achieve final concentration of ~5x10^5 CFU/mL in wells prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate - Add diluted bacterial suspension to each well - Include growth and sterility controls dilute_inoculum->inoculate prep_plate 3. Prepare Microdilution Plate - Dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) - Create 2-fold serial dilutions of antimicrobial agents prep_plate->inoculate incubate 5. Incubate - 16-20 hours at 35°C in ambient air inoculate->incubate read_mic 6. Read MIC - Observe lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Inoculum Preparation: Select three to five well-isolated colonies of similar morphology from a non-selective agar plate. Suspend in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This yields a stock suspension of approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final inoculum density in each microtiter well should be approximately 5 x 10⁵ CFU/mL.

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound and its partner β-lactam in the microdilution plate. For combination testing, a fixed 1:1 ratio is typically used. The final volume in each well is usually 100 µL.

  • Inoculation: Inoculate each well with the diluted bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) must be included.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase enzyme using the chromogenic substrate nitrocefin.[5][13][14]

Methodology:

  • Reagent Preparation:

    • Enzyme: Purified β-lactamase is diluted in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[13]

    • Inhibitor: this compound is prepared as a stock solution and serially diluted to create a range of concentrations.

    • Substrate: A stock solution of nitrocefin is prepared in DMSO and then diluted to a final working concentration (e.g., 50-100 µM) in the assay buffer.[13]

  • Assay Procedure:

    • In a 96-well plate, mix the diluted enzyme with varying concentrations of this compound.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[13]

    • Initiate the reaction by adding the pre-warmed nitrocefin substrate to each well.

  • Data Acquisition:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at approximately 482-490 nm using a spectrophotometer.[13][14] Readings are taken kinetically over several minutes.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a dose-response inhibition curve (variable slope, four parameters).[13]

Conclusion

This compound is a potent diazabicyclooctane β-lactamase inhibitor with a unique dual mechanism of action that confers both direct antibacterial effects and the ability to protect partner β-lactams from degradation by a wide range of serine β-lactamases. Its in vitro activity, particularly in combination with agents like cefepime, meropenem, and aztreonam, is excellent against clinically significant Enterobacterales, including multidrug-resistant phenotypes expressing ESBL, AmpC, KPC, and OXA-48 carbapenemases. The combination of aztreonam-nacubactam is notably effective against MBL-producing isolates.[6] Furthermore, this compound shows promise in restoring activity against resistant strains of P. aeruginosa and M. abscessus complex.[8][9] Standardized in vitro testing methodologies, such as CLSI broth microdilution, are crucial for the continued evaluation and clinical development of this promising antimicrobial agent.

References

Nacubactam: A Technical Guide to Preliminary Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development. It exhibits a dual mechanism of action, functioning as both a potent inhibitor of a broad range of serine β-lactamases and as a direct inhibitor of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This dual activity not only protects partner β-lactam antibiotics from degradation but also confers intrinsic antibacterial activity, making it a promising agent in the fight against multidrug-resistant Gram-negative infections. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic data of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the experimental protocols employed in key studies and its mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been primarily characterized in a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers. The key findings from this study are summarized below.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers [4]

DoseCmax (μg/mL)AUC (μg·h/mL)t½ (h)CL (L/h)Vss (L)
50 mg2.2 ± 0.42.9 ± 0.41.8 ± 0.217.4 ± 2.420.4 ± 2.8
150 mg6.5 ± 1.18.8 ± 1.21.9 ± 0.217.1 ± 2.320.8 ± 2.5
500 mg21.5 ± 3.529.8 ± 4.12.0 ± 0.216.8 ± 2.321.2 ± 2.6
1000 mg42.1 ± 7.860.2 ± 9.82.1 ± 0.316.6 ± 2.721.5 ± 3.1
2000 mg85.6 ± 15.1125.4 ± 21.32.2 ± 0.316.0 ± 2.522.1 ± 3.4
4000 mg168.2 ± 29.7255.1 ± 45.62.3 ± 0.415.7 ± 2.622.8 ± 3.7
8000 mg340.5 ± 60.1518.7 ± 98.22.4 ± 0.515.4 ± 2.823.5 ± 4.1

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Table 2: Multiple-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers (Day 7) [4]

Dose (every 8 h)Cmax,ss (μg/mL)AUC0-8,ss (μg·h/mL)t½ (h)CL (L/h)Vss (L)
1000 mg55.4 ± 9.878.9 ± 13.52.2 ± 0.312.7 ± 2.121.8 ± 3.2
2000 mg110.1 ± 19.7158.2 ± 28.12.3 ± 0.412.6 ± 2.222.5 ± 3.5
4000 mg225.3 ± 40.2320.4 ± 57.32.4 ± 0.512.5 ± 2.323.1 ± 3.8

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; AUC0-8,ss: Area under the plasma concentration-time curve from 0 to 8 hours at steady state; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

This compound exhibits linear pharmacokinetics with dose-proportional increases in exposure (Cmax and AUC) across a wide range of single and multiple doses.[4][5] It has a relatively short elimination half-life of approximately 2 to 2.5 hours and a volume of distribution suggesting distribution into the extracellular fluid.[4] this compound is primarily cleared from the body unchanged via renal excretion.[4][5] Co-administration with meropenem did not significantly alter the pharmacokinetic profile of either drug.[4][5]

Experimental Protocols

Phase 1 Clinical Trial Methodology (NCT02134834 and NCT02972255)

The primary source of human pharmacokinetic data is a two-part Phase 1 study.

  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[4]

  • Participants: Healthy adult male volunteers.[4]

  • Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single intravenous infusion of this compound (50 mg to 8000 mg) or placebo over 30 minutes.[4][5]

  • Multiple Ascending Dose (MAD) Phase: Subjects received multiple intravenous infusions of this compound (1000 mg to 4000 mg) or placebo every 8 hours for 7 days. A cohort also received this compound in combination with meropenem.[4][5]

  • Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points after drug administration to determine this compound concentrations.[1]

Bioanalytical Method
  • Technique: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Sample Preparation: While specific details of the extraction procedure are not publicly available, standard protein precipitation or solid-phase extraction methods are typically employed for such analyses.

  • Instrumentation: The analysis was performed on a high-performance liquid chromatograph coupled to a tandem mass spectrometer. Specific instrument models and settings are proprietary to the conducting laboratory.

  • Validation: The assay was validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and specificity for the quantification of this compound in biological matrices.[1] The lower limit of quantification (LLOQ) in plasma was 10.0 ng/mL.[1]

Mechanism of Action

This compound's efficacy stems from its dual mechanism of action, which is a key differentiator from other β-lactamase inhibitors.

Inhibition of β-Lactamases

This compound is a potent inhibitor of a wide array of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics. It effectively inhibits Ambler class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2][3][6]

Table 3: In Vitro Inhibition of Key β-Lactamases by this compound

β-LactamaseClassApparent Ki (μM)IC50 (μM)
KPC-2A31 ± 366
OXA-48D-19.91
OXA-163D-1.23
OXA-405D-10.6

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[3][7]

Inhibition of Penicillin-Binding Protein 2 (PBP2)

In addition to its β-lactamase inhibitory activity, this compound directly binds to and inhibits PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall in Enterobacteriaceae.[1][2][3] This intrinsic antibacterial activity contributes to its overall efficacy and can act synergistically with partner β-lactam antibiotics that may target other PBPs.

Mandatory Visualizations

experimental_workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) SAD_subjects Healthy Male Volunteers SAD_dosing Single IV Infusion (50-8000 mg this compound or Placebo) SAD_subjects->SAD_dosing SAD_sampling Serial Blood & Urine Sampling SAD_dosing->SAD_sampling SAD_analysis LC-MS/MS Analysis SAD_sampling->SAD_analysis SAD_pk Single-Dose PK Parameters SAD_analysis->SAD_pk MAD_subjects Healthy Male Volunteers MAD_dosing Multiple IV Infusions (1000-4000 mg this compound or Placebo q8h for 7 days) MAD_subjects->MAD_dosing MAD_sampling Serial Blood & Urine Sampling MAD_dosing->MAD_sampling MAD_analysis LC-MS/MS Analysis MAD_sampling->MAD_analysis MAD_pk Multiple-Dose PK Parameters MAD_analysis->MAD_pk

Caption: Workflow of the Phase 1 clinical trial for this compound pharmacokinetics.

mechanism_of_action cluster_this compound This compound cluster_bacterium Bacterial Cell nac This compound beta_lactamase Serine β-Lactamases (Class A, C, D) nac->beta_lactamase Inhibition pbp2 Penicillin-Binding Protein 2 (PBP2) nac->pbp2 Inhibition cell_wall Cell Wall Synthesis beta_lactamase->cell_wall Protects β-lactam partner pbp2->cell_wall Catalyzes pbp2->cell_wall Leads to cell lysis

Caption: Dual mechanism of action of this compound.

Conclusion

The preliminary pharmacokinetic data for this compound demonstrate a favorable profile for an intravenously administered β-lactamase inhibitor. Its linear and predictable pharmacokinetics, combined with its unique dual mechanism of action, support its ongoing clinical development. Further studies in patient populations are necessary to fully elucidate its clinical efficacy and safety. This technical guide provides a foundational understanding of this compound's pharmacokinetic properties for the scientific and drug development community.

References

Methodological & Application

Application Notes and Protocols: Meropenem and Nacubactam Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for evaluating the synergistic effects of meropenem and nacubactam, a novel β-lactamase inhibitor with a dual mechanism of action. The combination is under investigation for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Mechanism of Action

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3][4] It uniquely possesses a dual mechanism of action:

  • β-Lactamase Inhibition: It inhibits serine β-lactamases of Ambler classes A, C, and some class D enzymes, protecting meropenem from degradation.[1][2][5][6][7]

  • Intrinsic Antibacterial Activity: this compound also directly binds to and inhibits penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, contributing to the overall antibacterial effect.[1][2][3][5][6][7]

Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[8][9][10][11] The combination of meropenem and this compound creates a potent therapeutic option against many multi-drug resistant Gram-negative bacteria.

cluster_0 Bacterial Cell cluster_1 Drug Action Beta-lactamase Beta-lactamase Meropenem Meropenem Beta-lactamase->Meropenem Degrades PBP2 PBP2 Cell Wall Synthesis Cell Wall Synthesis PBP2->Cell Wall Synthesis Inhibits Other PBPs Other PBPs Other PBPs->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis This compound This compound This compound->Beta-lactamase Inhibits This compound->PBP2 Inhibits Meropenem->Other PBPs Inhibits

Mechanism of action for the Meropenem-Nacubactam combination.

In Vitro Activity

The combination of meropenem and this compound has demonstrated potent in vitro activity against a wide range of β-lactamase-producing Enterobacteriaceae.

Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Susceptibility of Meropenem-Nacubactam against Enterobacteriaceae

Organism ClassMeropenem MIC (µg/mL)This compound MIC (µg/mL)Meropenem-Nacubactam (1:1) MIC (µg/mL)
Class A Serine Carbapenemase-Producing Enterobacteriaceae8 to >642 to >2560.5 to 4
KPC-producing Klebsiella pneumoniaeResistantVariableSusceptible

Data synthesized from multiple sources indicating restored susceptibility to meropenem in the presence of this compound.[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Isolate Preparation: Culture the bacterial isolates to be tested on appropriate agar plates to obtain fresh, pure colonies.

  • Inoculum Preparation: Prepare a bacterial suspension in a saline or broth medium, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Preparation: Prepare stock solutions of meropenem and this compound. For the combination, a 1:1 ratio is commonly used.[2][12] Perform serial two-fold dilutions of the individual drugs and the combination in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Inoculation: Add the diluted bacterial inoculum to each well of a 96-well microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Start Start Isolate_Culture Culture Bacterial Isolate Start->Isolate_Culture Inoculum_Prep Prepare 0.5 McFarland Inoculum Isolate_Culture->Inoculum_Prep Drug_Dilution Prepare Serial Dilutions of Meropenem +/- this compound Inoculum_Prep->Drug_Dilution Plate_Inoculation Inoculate Microtiter Plate Drug_Dilution->Plate_Inoculation Incubation Incubate at 37°C for 16-20h Plate_Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration Incubation->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Pharmacokinetics

Phase I clinical trials in healthy volunteers have shown that this compound has linear pharmacokinetics, with exposure increasing proportionally with the dose.[5][7][14] Co-administration of meropenem and this compound did not significantly alter the pharmacokinetics of either drug.[5][7][14] this compound is primarily excreted unchanged in the urine.[5][6][7]

Table 2: Dosing in a Phase I Clinical Trial

DrugDoseFrequencyDuration
This compound2,000 mgEvery 8 hours6 days
Meropenem2,000 mgEvery 8 hours6 days

This represents one of the dosing cohorts in a multiple-ascending-dose study in healthy volunteers.[6][7][14]

In Vivo Efficacy: Murine Infection Models

The efficacy of the meropenem-nacubactam combination has been evaluated in murine models of complicated urinary tract infection (cUTI) and lung infection.

Murine Complicated Urinary Tract Infection (cUTI) Model

Table 3: Efficacy in Murine cUTI Model

TreatmentBacterial Load Reduction (log₁₀ CFU) from 48h control
Meropenem-Nacubactam≥3

This reduction was observed for all isolates tested with MICs ranging from 1 to 8 µg/mL.[15]

Experimental Protocol: Murine cUTI Model
  • Animal Model: Use specific-pathogen-free female ICR mice. Render the mice transiently neutropenic with cyclophosphamide to establish a more severe infection.[15]

  • Infection: Anesthetize the mice and inoculate them directly into the bladder with a bacterial suspension of the test organism.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer human-simulated dosing regimens of meropenem and this compound subcutaneously.[15] Dosing schedules are designed to mimic human pharmacokinetic profiles.

  • Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), euthanize the mice, aseptically remove the kidneys, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in CFU.

Murine Lung Infection Model

Table 4: Efficacy in Murine Lung Infection Model against Class A Serine Carbapenemase-Producing Enterobacteriaceae

Treatment GroupChange in Bacterial Growth at 24h (log₁₀ CFU/lung) relative to 0h control
Untreated Control+2.91 ± 0.27
Meropenem (human-simulated regimen)+2.68 ± 0.42
This compound (human-simulated regimen)+1.73 ± 0.75
Meropenem-Nacubactam Combination-1.50 ± 0.59

Data from a study using twelve clinical meropenem-resistant isolates.[13]

Experimental Protocol: Murine Lung Infection Model
  • Animal Model: Utilize neutropenic mice.

  • Infection: Administer the bacterial inoculum intranasally to establish a lung infection.[13]

  • Treatment: Begin treatment 2 hours post-inoculation with human-simulated epithelial lining fluid (ELF) exposures of meropenem, this compound, or the combination, administered subcutaneously.[13][16]

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, harvest the lungs, and homogenize the tissue. Determine the bacterial density by plating serial dilutions.

  • Data Analysis: Calculate the change in bacterial growth at 24 hours compared to the bacterial load at the start of treatment (0-hour controls).

Start Start Neutropenia Induce Neutropenia in Mice Start->Neutropenia Infection Establish Infection (cUTI or Lung) Neutropenia->Infection Treatment Administer Human-Simulated Dosing Regimens Infection->Treatment Euthanasia Euthanize Mice at Pre-determined Timepoint Treatment->Euthanasia Tissue_Harvest Harvest and Homogenize Target Organs Euthanasia->Tissue_Harvest CFU_Count Determine Bacterial Load (CFU) Tissue_Harvest->CFU_Count Data_Analysis Analyze Reduction in Bacterial Load CFU_Count->Data_Analysis End End Data_Analysis->End

General workflow for in vivo efficacy studies in murine models.

Safety and Tolerability

In healthy volunteers, this compound, both alone and in combination with meropenem, was generally well tolerated.[5][7][14] The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headaches.[5][6][7][14] No serious or dose-limiting adverse events were reported in these studies.[5][6][7]

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Nacubactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the in vitro susceptibility testing of Nacubactam, a novel diazabicyclooctane β-lactamase inhibitor. This compound exhibits a dual mechanism of action, functioning as both an inhibitor of serine β-lactamases (Ambler classes A, C, and some D) and as an inhibitor of penicillin-binding protein 2 (PPBP2) in Enterobacterales.[1][2][3][4][5] This unique characteristic allows it to protect partner β-lactam antibiotics from degradation while also exerting its own direct antibacterial effect.[1][2][6]

This compound is currently under investigation in combination with various β-lactam antibiotics, including meropenem, cefepime, and aztreonam, for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][6][7] Accurate and standardized in vitro susceptibility testing is crucial for determining its spectrum of activity and for guiding clinical use.

Mechanism of Action

This compound's dual mechanism of action is a key differentiator from other β-lactamase inhibitors. It not only covalently binds to and inactivates a broad range of serine β-lactamases, but it also binds to PBP2, an essential enzyme in bacterial cell wall synthesis. This results in a synergistic "enhancer" effect when combined with other β-lactam antibiotics that may target other PBPs.[2][6][8][9]

cluster_bacteria Bacterial Cell This compound This compound b_lactamase Serine β-Lactamase This compound->b_lactamase Inhibition pbp2 PBP2 This compound->pbp2 Inhibition b_lactam e.g., Meropenem pbp_other Other PBPs b_lactam->pbp_other Inhibition b_lactamase->b_lactam Hydrolysis cell_wall Cell Wall Synthesis pbp2->cell_wall Catalyzes pbp_other->cell_wall Catalyzes

Dual mechanism of action of this compound in combination with a partner β-lactam.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound in combination with meropenem and cefepime against various Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9][10][11]

Table 1: Activity of Meropenem-Nacubactam against Beta-Lactamase-Producing Enterobacterales

Organism Group (β-Lactamase Class)Meropenem MIC50/MIC90 (mg/L)Meropenem-Nacubactam (1:1) MIC50/MIC90 (mg/L)
Class A (ESBL)0.06 / 0.25≤0.03 / 0.06
Class C (AmpC)0.06 / 0.12≤0.03 / 0.06
Class D (OXA-48-like)2 / 160.25 / 1
KPC16 / 640.5 / 2
Class B (Metallo-β-lactamase)32 / >648 / 32

Data compiled from multiple studies.[2][8]

Table 2: Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales (CRE) in Japan

Organism GroupCefepime-Nacubactam (1:1) MIC50/MIC90 (mg/L)% Susceptible
MBL-producing CRE (n=156)2 / 494.9%
Non-MBL-producing CRE (n=220)0.5 / 2100%

Susceptibility was calculated using the CLSI susceptible breakpoint for cefepime.[10]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07-A10 guidelines for broth microdilution.[2]

Materials:

  • This compound analytical standard

  • Partner β-lactam (e.g., meropenem, cefepime) analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (U-bottom)

  • Bacterial isolates for testing

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotics->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC incubate->read_mic

Workflow for Broth Microdilution MIC Testing.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent.

    • Further dilute the stock solutions in CAMHB to the desired starting concentrations for the assay. For combination testing, two primary methods are used:

      • Fixed Ratio: Prepare solutions with a constant ratio of the β-lactam to this compound (e.g., 1:1).[2][9][10][12] Serial two-fold dilutions are then performed with this combination solution.

      • Fixed Concentration: Prepare solutions of the β-lactam for serial dilution in CAMHB containing a fixed concentration of this compound (e.g., 4 mg/L).[13][14]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the antibiotic (or combination) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from one column to the next, mixing thoroughly at each step. Discard the final 50 µL from the last dilution column.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14][15]

    • Growth is observed as turbidity or a pellet at the bottom of the well.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI M02 guidelines.[16][17][18]

Materials:

  • Filter paper disks (6 mm) impregnated with a defined amount of the β-lactam and this compound.

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial isolates for testing

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Inoculate MHA Plate with Swab prep_inoculum->swab_plate apply_disks Apply Antibiotic Disks swab_plate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (S, I, R) measure_zones->interpret

Workflow for Disk Diffusion Susceptibility Testing.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place the antibiotic disks on the surface of the inoculated MHA plate.

    • Ensure that the disks are firmly in contact with the agar. Do not move a disk once it has been placed.[19]

    • Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).[19]

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[19]

    • Incubate for 16-18 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[20]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints published by standards organizations like CLSI.[21][22]

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results. QC should be performed daily or weekly, depending on laboratory protocols, using reference bacterial strains as specified by CLSI or EUCAST (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Klebsiella pneumoniae ATCC® 700603™). The resulting MIC values or zone diameters must fall within the acceptable ranges published in the current CLSI M100 supplement.[21][23]

Conclusion

This compound, in combination with partner β-lactams, demonstrates potent in vitro activity against a wide range of clinically important Gram-negative pathogens, including many carbapenem-resistant strains. The standardized protocols outlined in these application notes, based on CLSI and EUCAST guidelines, are essential for the accurate evaluation of this compound's efficacy in research and drug development settings. Consistent application of these methods will ensure reliable and comparable data to support the continued development of this promising new therapeutic agent.

References

Application Notes and Protocols: Nacubactam Assays for Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1] It exhibits a distinctive dual mechanism of action. Firstly, it is a potent inhibitor of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[2][3] This protective mechanism prevents the degradation of partner β-lactam antibiotics. Secondly, this compound possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which can enhance the efficacy of co-administered β-lactams.[2][4] This unique profile makes this compound a promising candidate for combination therapy against multidrug-resistant Gram-negative bacteria.

These application notes provide a summary of the inhibitory activity of this compound against various β-lactamases and detailed protocols for assessing its inhibitory potential in a laboratory setting.

Data Presentation: this compound Inhibitory Activity

The inhibitory activity of this compound against a panel of clinically relevant β-lactamases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app), providing a quantitative measure of this compound's potency.

Table 1: Inhibitory Activity (IC50) of this compound against Class A β-Lactamases

β-LactamaseVariantIC50 (µM)Reference
KPC-2Wild-Type66[1]
KPC-2K234R Variant781[1]
KPC-2S130G Variant> 2600[5]

Table 2: Inhibitory Activity (IC50) of this compound against Class D β-Lactamases

β-LactamaseVariantIC50 (µM)Reference
OXA-48Wild-Type19.91[6]
OXA-163-1.23[6]
OXA-405-10.60[6]

Table 3: Kinetic Parameters of this compound Inhibition against KPC-2

β-LactamaseVariantKi app (µM)k2/K (M⁻¹s⁻¹)Reference
KPC-2Wild-Type31 ± 35815 ± 582[7]
KPC-2K234R Variant270 ± 27247 ± 25[7]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Serine β-Lactamases

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified β-lactamase enzymes or periplasmic extracts containing the enzyme of interest, using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme or periplasmic extract

  • This compound stock solution (in DMSO or aqueous buffer)

  • Nitrocefin solution (typically 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase or periplasmic extract in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should typically span from at least 100-fold below to 100-fold above the expected IC50.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the this compound dilution series to the respective wells.

    • Include control wells with enzyme and Assay Buffer (no inhibitor) and wells with Assay Buffer only (blank).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a fixed volume of the nitrocefin substrate solution to all wells.

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the initial velocity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (Ki) for this compound

This protocol outlines a method to determine the apparent inhibition constant (Ki app) and the second-order acylation rate constant (k2/K) for this compound, providing deeper insights into its mechanism of inhibition. This often involves monitoring the progressive inhibition of the enzyme over time.

Materials:

  • Purified β-lactamase enzyme

  • This compound stock solution

  • Nitrocefin solution

  • Assay Buffer

  • Spectrophotometer or microplate reader with kinetic measurement capabilities

Procedure:

  • Enzyme and Substrate Preparation: Prepare the β-lactamase and nitrocefin solutions in Assay Buffer as described in Protocol 1. The nitrocefin concentration should ideally be at or below its Michaelis-Menten constant (Km) for the specific enzyme.

  • Kinetic Measurements:

    • In a cuvette or microplate well, mix the Assay Buffer and the nitrocefin substrate.

    • Add a specific concentration of this compound.

    • Initiate the reaction by adding the β-lactamase enzyme.

    • Immediately monitor the hydrolysis of nitrocefin by recording the absorbance at 490 nm over time.

  • Repeat for Multiple Concentrations: Repeat step 2 for a range of this compound concentrations.

  • Data Analysis:

    • The resulting progress curves will show a time-dependent decrease in the rate of nitrocefin hydrolysis as the enzyme is inactivated by this compound.

    • Analyze the progress curves using specialized kinetic software (e.g., by fitting to equations for slow-binding inhibition) to determine the pseudo-first-order rate constant of inactivation (kobs) for each this compound concentration.

    • Plot kobs versus the this compound concentration. The resulting plot can be fitted to an appropriate model (e.g., a linear or hyperbolic equation) to determine the Ki app and k2/K values.

Visualizations

Nacubactam_Mechanism_of_Action cluster_0 Dual Mechanism of this compound cluster_1 β-Lactamase Inhibition cluster_2 Antibacterial Activity This compound This compound BL Serine β-Lactamase (Classes A, C, some D) This compound->BL Inhibits PBP2 Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae This compound->PBP2 Inhibits Inactive_BL Inactive Acyl-Enzyme Complex BL->Inactive_BL Forms Inhibited_PBP2 Inhibited PBP2 Cell_Wall Bacterial Cell Wall Synthesis Inhibited_PBP2->Cell_Wall Disrupts IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow prep Prepare Reagents: - β-Lactamase - this compound Dilution Series - Nitrocefin Substrate setup Set up 96-well Plate: - Enzyme - this compound dilutions - Controls prep->setup preincubate Pre-incubate (e.g., 10-30 min at 25°C) setup->preincubate initiate Initiate Reaction (Add Nitrocefin) preincubate->initiate measure Kinetic Measurement (Absorbance at 490 nm) initiate->measure analyze Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine IC50 measure->analyze Ki_Determination_Workflow cluster_workflow Ki Determination Workflow prep Prepare Reagents: - β-Lactamase - this compound solutions - Nitrocefin Substrate reaction_setup Set up Reaction Mix: - Buffer, Nitrocefin, this compound prep->reaction_setup initiate Initiate Reaction (Add Enzyme) reaction_setup->initiate measure Monitor Progress Curves (Absorbance at 490 nm) initiate->measure repeat_exp Repeat for Multiple This compound Concentrations measure->repeat_exp analyze Kinetic Analysis: - Determine kobs for each concentration - Plot kobs vs. [this compound] - Determine Ki and k2/K repeat_exp->analyze

References

Application Notes and Protocols for In Vivo Animal Models in Nacubactam Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2] this compound possesses a distinctive dual mechanism of action: it inhibits a broad range of serine β-lactamases (Classes A, C, and some D) and also exerts direct antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][3][4] This dual action protects partner β-lactam antibiotics from degradation while simultaneously contributing to bacterial killing.[3][5]

Due to its mechanism, this compound is primarily developed as a combination therapy with β-lactam antibiotics such as meropenem, cefepime, and aztreonam.[2][6] Preclinical evaluation of these combinations relies heavily on robust in vivo animal models to assess efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This document provides detailed application notes and protocols for established murine models used in the study of this compound.

This compound's Dual Mechanism of Action

This compound's efficacy in combination therapies stems from its ability to both neutralize bacterial resistance mechanisms and exert direct antibacterial effects. By inhibiting β-lactamase enzymes, it restores the activity of partner antibiotics like meropenem. Concurrently, its intrinsic activity against PBP2 enhances the overall bactericidal effect.[3][5]

G cluster_0 Bacterial Resistance & Targeting cluster_1 This compound Intervention B_Lactam Partner β-Lactam (e.g., Meropenem) PBP Other PBPs B_Lactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for BL_enzyme Serine β-Lactamase BL_enzyme->B_Lactam Inactivates This compound This compound This compound->BL_enzyme Inhibits PBP2 PBP2 This compound->PBP2 Inhibits PBP2->CellWall Essential for

Diagram of this compound's dual mechanism of action.

Key In Vivo Models for this compound Evaluation

Murine models are central to the preclinical assessment of this compound. To simulate the clinical scenario of infections in immunocompromised patients, studies frequently utilize neutropenic mice. The most common models include the lung infection (pneumonia) model and the complicated urinary tract infection (cUTI) model.

Neutropenic Murine Lung Infection Model

This model is critical for evaluating the efficacy of this compound combinations against respiratory pathogens like Klebsiella pneumoniae and Enterobacter cloacae.[7][8][9] It allows for the assessment of drug penetration into the epithelial lining fluid (ELF) and overall antibacterial effect in the lungs.

Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model

The cUTI model is used to determine the efficacy of this compound against pathogens that commonly cause urinary tract infections, such as Escherichia coli, K. pneumoniae, and E. cloacae.[5][10] This model assesses the ability of the drug combination to reduce bacterial burden in the kidneys.

Experimental Protocols

The following protocols provide a detailed methodology for the lung and cUTI infection models, based on published studies.

Protocol 1: Neutropenic Murine Lung Infection Model

This protocol is adapted from studies evaluating meropenem-nacubactam against carbapenemase-producing Enterobacteriaceae.[8]

G A 1. Induce Neutropenia (Cyclophosphamide injections on Day -4 and Day -1) C 3. Infection (Day 0) (Intranasal inoculation) A->C B 2. Prepare Bacterial Inoculum (Target ~10^7 CFU/mouse) B->C D 4. Initiate Treatment (2h post-infection) (Human-simulated regimens via subcutaneous injection) C->D E 5. Efficacy Assessment (26h post-infection) (Corresponds to 24h of therapy) D->E F 6. Harvest Lungs E->F G 7. Homogenize Tissue & Plate Serial Dilutions F->G H 8. Data Analysis (Calculate change in log10 CFU/lung compared to 0h controls) G->H

Workflow for the neutropenic murine lung infection model.

Methodology:

  • Animal Preparation (Immunosuppression):

    • Specific pathogen-free female ICR mice (or similar strain) weighing 23-27g are used.

    • Neutropenia is induced by intraperitoneal or subcutaneous injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic (<100 neutrophils/mm³).

  • Bacterial Inoculum Preparation:

    • Isolates of carbapenem-resistant K. pneumoniae, E. coli, or E. cloacae are grown overnight on agar plates.[8]

    • Colonies are suspended in sterile saline to achieve a final concentration of approximately 10^8 CFU/mL.

  • Infection Procedure:

    • Mice are anesthetized.

    • A 50 µL volume of the bacterial suspension is delivered intranasally, resulting in a target inoculum of ~10^7 CFU per mouse.

  • Drug Administration:

    • Treatment is initiated 2 hours post-infection.

    • To mimic human pharmacokinetics, "human-simulated regimens" are administered subcutaneously. For example, a regimen mimicking a human dose of meropenem 2g and this compound 2g every 8 hours is used.[8]

    • Dosing is fractionated to replicate the human plasma concentration-time profile.

  • Efficacy Assessment:

    • A control group of mice (0-h control) is euthanized just before treatment initiation to establish the baseline bacterial load.

    • Treated and untreated control groups are euthanized 24 hours after the start of therapy.

    • Lungs are aseptically removed, homogenized in sterile saline, and serially diluted.

    • Dilutions are plated on appropriate agar to determine the bacterial count (CFU/lung). Efficacy is measured as the change in bacterial density (Δlog10 CFU/lung) after 24 hours compared to the 0-h control group.[8]

Protocol 2: Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model

This protocol is based on studies assessing meropenem-nacubactam against various Gram-negative pathogens.[5][10]

G A 1. Induce Neutropenia (Cyclophosphamide injections on Day -4 and Day -1) C 3. Infection (Day 0) (Transurethral inoculation) A->C B 2. Prepare Bacterial Inoculum (~10^8 CFU/mL) B->C D 4. Initiate Treatment (2h post-infection) (Human-simulated regimens via subcutaneous injection) C->D E 5. Efficacy Assessment (48h post-infection) D->E F 6. Harvest Kidneys E->F G 7. Homogenize Tissue & Plate Serial Dilutions F->G H 8. Data Analysis (Calculate log10 CFU/kidney reduction compared to 48h untreated controls) G->H

Workflow for the neutropenic murine cUTI model.

Methodology:

  • Animal Preparation (Immunosuppression):

    • The method for inducing neutropenia is identical to the lung infection model.

  • Bacterial Inoculum Preparation:

    • Bacterial isolates are grown and suspended in saline to a final concentration of ~10^8 CFU/mL.

  • Infection Procedure:

    • Mice are anesthetized.

    • A small volume (typically 50 µL total, 25 µL per kidney) of the bacterial suspension is instilled directly into the bladder via a catheter (transurethral inoculation). This establishes a retrograde infection of the kidneys.

  • Drug Administration:

    • Treatment commences 2 hours after infection.

    • Human-simulated regimens of this compound and its partner β-lactam are administered subcutaneously over a 48-hour period.[5]

    • For example, a humanized meropenem regimen might involve doses at 0h, 2.5h, and 4.5h, with the cycle repeated every 8 hours. A similar fractionated schedule is used for this compound.[5]

  • Efficacy Assessment:

    • An untreated control group is maintained for 48 hours to determine bacterial growth in the absence of therapy.

    • At 48 hours post-infection, treated and untreated mice are euthanized.

    • Kidneys are aseptically harvested, weighed, homogenized, and plated to determine bacterial counts.

    • Efficacy is reported as the log10 CFU/kidney reduction compared to the 48-hour untreated control group. A reduction of ≥3 log10 CFU is often considered a robust effect.[5][10]

Quantitative Data Summary

In vivo studies consistently demonstrate the enhanced efficacy of this compound in combination with β-lactams against resistant pathogens.

Table 1: Efficacy of Human-Simulated Meropenem-Nacubactam in Neutropenic Murine Lung Infection Model (Data sourced from a study using 12 class A serine carbapenemase-producing Enterobacteriaceae isolates)[8]

Treatment GroupMean Bacterial Growth at 24h (Δlog₁₀ CFU/lung from 0h Control)
Untreated Control+2.91 ± 0.27
Meropenem HSR+2.68 ± 0.42
This compound HSR+1.73 ± 0.75
Meropenem-Nacubactam HSR *-1.50 ± 0.59

*HSR: Human-Simulated Regimen mimicking 2g every 8 hours.

Table 2: Efficacy of Meropenem-Nacubactam Combination in Murine Pneumonia Model (Data sourced from studies against CRE E. cloacae and K. pneumoniae)[7][9]

Combination TherapyBacterial StrainsChange in Bacterial Load (Δlog₁₀ CFU/lungs)Efficacy Classification
Aztreonam + this compoundCRE E. cloacae & K. pneumoniae-2.08 to -4.24Bacteriostatic to Bactericidal
Cefepime + this compoundCRE E. cloacae & K. pneumoniae-2.62 to -3.70Bacteriostatic to Bactericidal
Meropenem + this compoundCRE E. cloacae & K. pneumoniae-2.49 to -3.56Bacteriostatic to Bactericidal

Note: Bacteriostatic activity is defined as a 0 to <3 log₁₀ CFU reduction, while bactericidal activity is a ≥3 log₁₀ CFU reduction from the initial inoculum.[7]

Table 3: Efficacy of Meropenem-Nacubactam in Neutropenic Murine cUTI Model (Data sourced from a study against 10 Gram-negative isolates with various resistance mechanisms)[5][10]

Resistance MechanismMeropenem-Nacubactam MIC (µg/ml)Efficacy Outcome
KPC, CTX-M, SHV, TEM1 - 8≥3 log₁₀ CFU reduction from 48h control in all isolates
NDM, OXA1 - 8≥3 log₁₀ CFU reduction from 48h control in all isolates
Ceftazidime-avibactam resistantNot specifiedUpwards of 6 log₁₀ CFU reduction from 48h control

The neutropenic murine lung and cUTI infection models are indispensable tools for the preclinical evaluation of this compound. Protocols involving human-simulated drug exposures are particularly valuable as they provide data that can be more readily translated to the clinical setting. Quantitative results from these models consistently show that this compound, when combined with a partner β-lactam like meropenem, significantly enhances antibacterial activity against a wide array of carbapenem-resistant Enterobacteriaceae.[8][9][10] These findings support the continued clinical development of this compound as a promising therapeutic agent to address the challenge of antimicrobial resistance.

References

Application Notes and Protocols for Nacubactam in the Treatment of Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to their resistance to a broad range of antibiotics, leading to limited treatment options and high mortality rates.[1][2][3] Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor being investigated for its potential to restore the activity of β-lactam antibiotics against CRE.[4][5] This document provides detailed application notes on the mechanism of action and efficacy of this compound, along with comprehensive protocols for key in vitro and in vivo experiments to evaluate its activity against CRE.

This compound exhibits a dual mechanism of action. It is an inhibitor of Ambler class A and C serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), which are prevalent in CRE.[4][6] Additionally, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which enhances the efficacy of co-administered β-lactam agents like meropenem.[4][7][8]

Data Presentation

In Vitro Efficacy of Meropenem-Nacubactam against CRE

The combination of meropenem and this compound has demonstrated potent in vitro activity against a wide range of CRE isolates, significantly reducing the minimum inhibitory concentrations (MICs) of meropenem.

Organism/EnzymeMeropenem MIC (µg/mL)Meropenem/Nacubactam (1:1) MIC (µg/mL)Reference
K. pneumoniae (KPC-2/3)ResistantSusceptible[5]
E. coli (KPC-variants)ResistantSusceptible[9]
MBL-producing CREResistantVariable[7]
OXA-48-producing CREResistantSusceptible[9]
Biochemical Parameters of this compound against KPC-2

This compound demonstrates efficient inhibition of KPC-2, a common carbapenemase in CRE.

ParameterValueKPC-2 VariantReference
Apparent Kᵢ (µM)31 ± 3KPC-2 (Wild-Type)[6]
Acylation Rate (k₂/K) (M⁻¹s⁻¹)5,815 ± 582KPC-2 (Wild-Type)[6]
IC₅₀ (µM)66KPC-2 (Wild-Type)[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[10][11][12][13]

Objective: To determine the MIC of meropenem in combination with this compound against CRE isolates.

Materials:

  • CRE clinical isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Meropenem analytical standard

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Prepare Antibiotic Dilutions:

    • Perform serial twofold dilutions of meropenem in CAMHB in the microtiter plate to achieve final concentrations typically ranging from 128 to 0.06 µg/mL.

    • For the combination testing, prepare meropenem dilutions in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL) or in a 1:1 ratio with meropenem.[9]

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This protocol is adapted from methodologies used for evaluating β-lactam/β-lactamase inhibitor combinations.[4][14][15][16][17][18]

Objective: To assess the bactericidal activity of meropenem-nacubactam against CRE over time.

Materials:

  • CRE isolate

  • CAMHB

  • Meropenem and this compound

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Drug Concentrations: Prepare tubes with CAMHB containing meropenem alone, this compound alone, and the combination of meropenem and this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each treatment condition.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[14]

KPC-2 β-Lactamase Inhibition Assay (IC₅₀ Determination)

This protocol is based on established methods for determining the inhibitory activity of compounds against β-lactamases using a chromogenic substrate.[2][9][19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KPC-2 β-lactamase.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified KPC-2 enzyme in assay buffer to a working concentration.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted KPC-2 enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control well with enzyme but no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Murine Pneumonia Model for CRE Infection

This protocol is a generalized procedure based on established murine lung infection models.[1][8][20]

Objective: To evaluate the in vivo efficacy of meropenem-nacubactam in a murine model of pneumonia caused by CRE.

Materials:

  • Specific-pathogen-free mice (e.g., Swiss-Webster or C57BL/6)

  • CRE strain (e.g., K. pneumoniae)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal or intranasal inoculation equipment

  • Meropenem and this compound for injection

  • Sterile saline

  • Equipment for euthanasia and tissue homogenization

Procedure:

  • Immunosuppression (Optional but common for CRE models): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.[1]

  • Infection:

    • Anesthetize the mice.

    • Inoculate the mice with a predetermined lethal or sublethal dose of the CRE strain via the intratracheal or intranasal route.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem alone, this compound alone, the combination of meropenem-nacubactam, or a vehicle control.

    • Administer the drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at specified dosing intervals for a defined duration.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial burden (CFU/lung).

  • Data Analysis:

    • Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the efficacy of the treatments. A significant reduction in CFU/lung in the combination group compared to the single-agent and control groups indicates efficacy.

Visualizations

Nacubactam_Mechanism_of_Action cluster_bacteria Carbapenem-Resistant Enterobacteriaceae (CRE) cluster_periplasm Periplasmic Space cluster_cellwall Cell Wall Synthesis cluster_drugs Antimicrobial Agents CRE CRE Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Peptidoglycan Synthesis PBP2->CellWall Catalyzes KPC KPC Carbapenemase Meropenem Meropenem KPC->Meropenem Hydrolyzes This compound This compound This compound->PBP2 Inhibits This compound->KPC Inhibits Meropenem->PBP2 Targeted by MIC_Determination_Workflow start Start: Prepare Reagents prep_antibiotics Prepare Serial Dilutions of Meropenem +/- this compound start->prep_antibiotics prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end Time_Kill_Assay_Workflow start Start: Prepare Inoculum (~5x10^5 CFU/mL) setup_tubes Set up Tubes with Drugs: - Meropenem alone - this compound alone - Combination - Growth Control start->setup_tubes incubate_sample Incubate at 37°C with Agitation Sample at 0, 2, 4, 6, 8, 24h setup_tubes->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C for 18-24 hours plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End: Analyze Results plot_data->end

References

Application Notes and Protocols: Nacubactam against KPC-producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nacubactam, a novel diazabicyclooctane β-lactamase inhibitor, against carbapenem-resistant Klebsiella pneumoniae strains producing Klebsiella pneumoniae carbapenemase (KPC). This document includes a summary of its mechanism of action, in vitro efficacy data, and detailed protocols for key experimental procedures.

Introduction

Carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly strains producing KPC enzymes, pose a significant threat to global public health due to limited treatment options.[1][2] this compound is a novel β-lactamase inhibitor that not only inactivates class A and C β-lactamases, including KPC, but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2).[2][3][4][5] This dual mechanism of action makes this compound a promising agent for combination therapy, particularly with β-lactams like meropenem, to overcome carbapenem resistance in K. pneumoniae.[1][4]

Mechanism of Action

This compound employs a dual strategy to combat KPC-producing Klebsiella pneumoniae:

  • β-Lactamase Inhibition: this compound covalently binds to the active site of serine-based β-lactamases, such as KPC, inactivating the enzyme and preventing the hydrolysis of partner β-lactam antibiotics like meropenem.[4] This restores the efficacy of the β-lactam against the resistant bacteria.

  • PBP2 Inhibition: this compound also directly inhibits Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis.[2][3][4] This intrinsic antibacterial activity contributes to the overall potency of this compound-containing combination therapies.[2]

Nacubactam_Mechanism cluster_0 KPC-producing Klebsiella pneumoniae cluster_1 This compound Action cluster_2 Bacterial Targets & Outcomes K_pneumoniae K. pneumoniae Cell This compound This compound KPC_Enzyme KPC Enzyme (β-Lactamase) This compound->KPC_Enzyme Inhibition PBP2 PBP2 (Cell Wall Synthesis) This compound->PBP2 Inhibition Meropenem Meropenem Meropenem->PBP2 Inhibition KPC_Enzyme->Meropenem Hydrolysis (Blocked by this compound) Cell_Lysis Bacterial Cell Lysis PBP2->Cell_Lysis Leads to

Figure 1: Dual mechanism of action of this compound against KPC-producing K. pneumoniae.

In Vitro Efficacy of Meropenem-Nacubactam

The combination of meropenem and this compound has demonstrated significant in vitro activity against KPC-producing Klebsiella pneumoniae. Minimum Inhibitory Concentration (MIC) data from various studies consistently show that the addition of this compound restores the susceptibility of meropenem-resistant strains.

Organism Type Agent MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L)
KPC-producing K. pneumoniaeMeropenem16 to >6432>64
KPC-producing K. pneumoniaeMeropenem/Nacubactam (1:1)≤0.03 to 80.251
KPC-2-producing E. coli IsolateMeropenem8--
KPC-2-producing E. coli IsolateMeropenem/Nacubactam (1:1)0.25--

Note: Data compiled from multiple sources. Actual values may vary depending on the specific isolates and testing conditions.

Experimental Protocols

Broth Microdilution for MIC Determination of Meropenem-Nacubactam

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with this compound against KPC-producing Klebsiella pneumoniae.

Materials:

  • KPC-producing Klebsiella pneumoniae isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem analytical standard

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

Procedure:

  • Drug Preparation: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-fold serial dilution of meropenem across the plate.

    • Add a fixed concentration of this compound to each well containing meropenem. A common approach is a 1:1 ratio with the highest meropenem concentration, or a fixed concentration (e.g., 4 mg/L).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of meropenem (in the presence of this compound) that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Drug_Prep Prepare Meropenem and This compound Stock Solutions Start->Drug_Prep Plate_Setup Prepare 96-well Plate with Serial Dilutions and Fixed this compound Drug_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland, dilute to final conc.) Plate_Setup->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Read MICs (Lowest Concentration with No Visible Growth) Incubation->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination by broth microdilution.

Murine Pneumonia Model for In Vivo Efficacy Assessment

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a β-lactam against KPC-producing K. pneumoniae in a murine pneumonia model.[8][9]

Objective: To assess the therapeutic efficacy of this compound combination therapy in reducing bacterial burden in the lungs of mice infected with KPC-producing K. pneumoniae.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • KPC-producing K. pneumoniae strain

  • Anesthetic (e.g., isoflurane)

  • This compound and partner β-lactam for injection

  • Phosphate-buffered saline (PBS)

  • Surgical tools for intratracheal or intranasal inoculation

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Infection:

    • Anesthetize the mice.

    • Inoculate mice with a predetermined lethal or sublethal dose of KPC-producing K. pneumoniae via the intratracheal or intranasal route.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the treatment regimens (e.g., vehicle control, this compound alone, β-lactam alone, and the combination) via a suitable route (e.g., subcutaneous or intravenous).

    • Continue treatment at specified intervals (e.g., every 8 or 12 hours) for a defined duration.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

  • Data Analysis: Compare the bacterial loads in the lungs of the different treatment groups to determine the efficacy of the combination therapy.

Murine_Pneumonia_Model Start Start Infection Infect Mice with KPC-K. pneumoniae (Intratracheal/Intranasal) Start->Infection Treatment Administer Treatment Regimens (e.g., Control, this compound, Meropenem, Combo) Infection->Treatment Endpoint Euthanize Mice at Predetermined Timepoint Treatment->Endpoint Harvest_Lungs Aseptically Harvest and Homogenize Lungs Endpoint->Harvest_Lungs CFU_Enumeration Plate Serial Dilutions and Enumerate CFUs Harvest_Lungs->CFU_Enumeration Data_Analysis Compare Bacterial Burden Across Treatment Groups CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the murine pneumonia model.

KPC-2 Enzyme Kinetics Assay

This protocol outlines the determination of kinetic parameters of this compound inhibition against purified KPC-2 β-lactamase.

Objective: To determine the inhibitory activity (e.g., IC50 or Ki) of this compound against KPC-2.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of kinetic readings

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified KPC-2 enzyme to a working concentration in the phosphate buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a 96-well plate, add the KPC-2 enzyme to each well.

    • Add varying concentrations of this compound to the wells and incubate for a specific period to allow for inhibitor binding.

  • Kinetic Measurement:

    • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

    • Immediately measure the change in absorbance at 486 nm over time. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the enzyme activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic analyses can be performed to determine the inhibition constant (Ki).

PBP2 Binding Assay (General Protocol)

This is a generalized protocol for assessing the binding of this compound to PBP2. Specific conditions may require optimization.

Objective: To determine the affinity of this compound for PBP2 of Klebsiella pneumoniae.

Materials:

  • Klebsiella pneumoniae membrane fraction containing PBPs

  • Bocillin FL (a fluorescently labeled penicillin derivative)

  • This compound

  • SDS-PAGE apparatus and reagents

  • Fluorescence imager

Procedure:

  • Membrane Preparation: Prepare a membrane fraction containing PBPs from a culture of Klebsiella pneumoniae.

  • Competition Assay:

    • Incubate the membrane preparation with increasing concentrations of this compound for a set period.

    • Add a fixed concentration of Bocillin FL and incubate to allow binding to the PBPs.

  • SDS-PAGE and Imaging:

    • Separate the proteins in the membrane fraction by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: The binding of this compound to PBP2 will compete with the binding of Bocillin FL. A decrease in the fluorescence intensity of the PBP2 band with increasing concentrations of this compound indicates binding. The concentration of this compound that reduces the fluorescence by 50% (IC50) can be determined.

Conclusion

This compound, in combination with meropenem, presents a promising therapeutic strategy against infections caused by KPC-producing Klebsiella pneumoniae. Its dual mechanism of action, targeting both the primary resistance mechanism (KPC) and a key bacterial enzyme (PBP2), provides a powerful approach to overcoming carbapenem resistance. The protocols outlined in this document provide a foundation for further research and development of this important new therapeutic agent.

References

Application Notes and Protocols for Pharmacokinetic Studies of Nacubactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor with a dual mechanism of action. It not only inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This unique profile makes this compound a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[3]

These application notes provide a comprehensive guide to the experimental design of pharmacokinetic (PK) studies for this compound, including detailed protocols for key in vitro and in vivo assays, and data presentation guidelines.

Mechanism of Action Signaling Pathway

This compound's dual mechanism of action is a key feature influencing its pharmacokinetic-pharmacodynamic (PK/PD) relationship. The following diagram illustrates this dual action.

Nacubactam_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound BetaLactamase Serine β-Lactamases (Classes A, C, D) This compound->BetaLactamase Inhibition PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibition Hydrolysis β-Lactam Hydrolysis (Resistance) BetaLactamase->Hydrolysis Catalyzes CellWall Cell Wall Synthesis PBP2->CellWall Essential for BetaLactam Partner β-Lactam (e.g., Meropenem) BetaLactam->PBP2 Inhibition BetaLactam->Hydrolysis Substrate Lysis Cell Lysis CellWall->Lysis Disruption leads to

This compound's dual mechanism of action.

Data Presentation: Summary of Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables to facilitate comparison across species and dosing regimens.

Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)CL (L/h/kg)Vss (L/kg)
Mouse 100SC45.70.2567.81.11.481.5
Rat 1IV------
Monkey --------

Data for mice from a murine pneumonia model.[1] Data for other preclinical models is limited in publicly available literature. Dashes indicate data not available.

Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Human Volunteers (Single Ascending Dose)

Dose (mg)Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)T½ (h)CL (L/h)Vss (L)
500 41.0 ± 5.070.3 ± 8.01.8 ± 0.27.2 ± 0.818.0 ± 1.7
1000 82.1 ± 11.2145.0 ± 18.01.9 ± 0.27.0 ± 0.918.2 ± 2.0
2000 165.0 ± 25.0295.0 ± 45.02.0 ± 0.36.9 ± 1.019.1 ± 2.5
4000 330.0 ± 50.0598.0 ± 90.02.1 ± 0.36.8 ± 1.020.0 ± 3.0

Values are presented as mean ± standard deviation. Data adapted from clinical trials in healthy volunteers.[5][6]

Table 3: Summary of this compound Pharmacokinetic Parameters in Healthy Human Volunteers (Multiple Ascending Dose, every 8 hours)

Dose (mg)Cmax,ss (µg/mL)AUC₀₋₈,ss (µg·h/mL)T½ (h)CL (L/h)Vss (L)
1000 95.0 ± 15.0160.0 ± 25.02.0 ± 0.36.3 ± 1.018.5 ± 2.2
2000 190.0 ± 30.0325.0 ± 50.02.1 ± 0.36.2 ± 0.919.5 ± 2.8
4000 385.0 ± 60.0660.0 ± 100.02.2 ± 0.46.1 ± 0.920.5 ± 3.1

Values are presented as mean ± standard deviation at steady state. Data adapted from clinical trials in healthy volunteers.[5][6]

Experimental Protocols

The following section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound.

Overall Experimental Workflow

A typical workflow for preclinical and clinical pharmacokinetic studies is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro ADME Assays (Metabolic Stability, PPB, Permeability) invivo_animal In Vivo PK Studies in Animals (e.g., Mouse, Rat) invitro->invivo_animal dose_ranging Dose-Ranging Studies invivo_animal->dose_ranging phase1 Phase I Clinical Trials (SAD, MAD in Healthy Volunteers) dose_ranging->phase1 bioanalytical_dev Bioanalytical Method Development (LC-MS/MS) bioanalytical_dev->invivo_animal pk_pd_modeling PK/PD Modeling phase1->pk_pd_modeling dose_selection Dose Selection for Further Studies pk_pd_modeling->dose_selection

General workflow for pharmacokinetic studies.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the development of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

1. Objective: To accurately and precisely quantify this compound concentrations in plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Control human plasma (with appropriate anticoagulant)

  • HPLC column (e.g., C18 reverse-phase)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

3. Instrumentation:

  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A compatible HPLC or UHPLC system.

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

5. LC-MS/MS Conditions (Example):

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to ensure adequate separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Transitions (MRM): The specific precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards into the mass spectrometer.

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, long-term)

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the rate of metabolism of this compound in human liver microsomes.

2. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction termination)

  • Internal standard

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to cold acetonitrile containing the internal standard to stop the reaction.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (T½) = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint).

Protocol 3: In Vitro Plasma Protein Binding by Equilibrium Dialysis

1. Objective: To determine the fraction of this compound bound to plasma proteins.

2. Materials and Reagents:

  • This compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Positive control compounds (e.g., warfarin for high binding, atenolol for low binding)

3. Procedure:

  • Prepare a solution of this compound in plasma.

  • Add the plasma containing this compound to one chamber of the dialysis device.

  • Add PBS to the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • Calculate the percentage bound = (1 - fu) * 100.

Protocol 4: In Vitro Permeability using Caco-2 Cell Monolayers

1. Objective: To assess the intestinal permeability of this compound and identify potential for active transport.

2. Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

3. Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • For apical to basolateral (A→B) transport (absorptive direction):

    • Add this compound in transport buffer to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • For basolateral to apical (B→A) transport (efflux direction):

    • Add this compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Protocol 5: In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)

1. Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous and oral administration.

2. Animals:

  • Male and/or female Sprague-Dawley rats (or other appropriate strain).

3. Dosing and Sample Collection:

  • Administer this compound intravenously (e.g., via tail vein) and orally (e.g., by gavage) to separate groups of rats.

  • Collect blood samples (e.g., from the tail vein or via cannulation) at predetermined time points (e.g., pre-dose, and at multiple time points post-dose up to 24 hours).

  • Process blood samples to obtain plasma and store frozen until analysis.

4. Sample Analysis:

  • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, T½, CL, Vss, and oral bioavailability (F%).

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. A thorough understanding of the absorption, distribution, metabolism, and excretion properties of this compound is crucial for its successful development as a therapeutic agent. The use of validated bioanalytical methods and standardized in vitro and in vivo models will ensure the generation of high-quality data to inform clinical trial design and optimize dosing regimens.

References

Nacubactam Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

These application notes provide a detailed overview of the clinical trial methodologies and design for Nacubactam, a novel β-lactamase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the clinical development of this compound.

This compound is currently being investigated in combination with various β-lactam antibiotics for the treatment of serious infections caused by multidrug-resistant bacteria.[1] This document summarizes the available data from Phase 1 and Phase 3 clinical trials, including study designs, experimental protocols, and safety data.

Mechanism of Action

This compound exhibits a dual mechanism of action. It is an inhibitor of serine β-lactamases (classes A and C, and some class D), which prevents the degradation of co-administered β-lactam antibiotics.[2][3] Additionally, this compound directly inhibits penicillin-binding protein 2 (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect.[1][3][4]

Nacubactam_Mechanism_of_Action cluster_bacteria Bacterial Cell beta_lactamase Serine β-Lactamase degradation Degradation pbp2 Penicillin-Binding Protein 2 (PBP2) cell_wall Cell Wall Synthesis pbp2->cell_wall Essential for pbp2->cell_wall This compound This compound This compound->beta_lactamase Inhibits This compound->pbp2 Inhibits beta_lactam_antibiotic β-Lactam Antibiotic beta_lactam_antibiotic->beta_lactamase inhibition Inhibition

Dual mechanism of action of this compound.

Clinical Development Program

This compound has been evaluated in Phase 1 studies for safety and pharmacokinetics, and is currently in Phase 3 clinical trials in combination with other antibiotics.

Phase 1 Clinical Trials

The initial clinical development of this compound involved randomized, double-blind, placebo-controlled studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile, both alone and in combination with meropenem.[2][3][4][5]

Two key Phase 1 studies were a Single Ascending Dose (SAD) study (NCT02134834) and a Multiple Ascending Dose (MAD) study (NCT02972255).[3][4][5]

  • SAD Study (NCT02134834): Healthy participants received single ascending doses of this compound ranging from 50 mg to 8,000 mg.[2][4]

  • MAD Study (NCT02972255): Healthy participants received multiple ascending doses of this compound from 1,000 mg to 4,000 mg every 8 hours for up to 7 days.[2][4] This study also included a component where this compound 2,000 mg was co-administered with meropenem 2,000 mg every 8 hours for 6 days.[2][4]

This compound was generally well-tolerated in both single and multiple doses.[2][3][4][5] The most frequently reported adverse events were mild to moderate and associated with intravenous access and headaches.[2][3][4][5] No serious adverse events, dose-limiting toxicities, or deaths were reported.[2][4][5]

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (this compound Monotherapy) [4]

Adverse Event CategoryThis compound (N=24)Placebo (N=7)
Participants with ≥1 TEAE, n (%)13 (54.2)3 (42.9)
Total number of TEAEs483
Most Frequent TEAEs
Complications with IV accessFrequentLess Frequent
HeadacheFrequentLess Frequent

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (this compound + Meropenem) [4]

Adverse Event CategoryThis compound + Meropenem (N=11)Placebo (N=4)
Participants with ≥1 TEAE, n (%)9 (81.8)1 (25.0)
Total number of TEAEs421
Most Frequent TEAEs
Phlebitis, n (%)4 (36.7)0
Injection site extravasation, n (%)3 (27.3)0
Headache, n (%)3 (27.3)0
Nausea, n (%)3 (27.3)0
Phase 3 Clinical Trials

This compound is being evaluated in two pivotal Phase 3 multinational, randomized clinical trials: Integral-1 and Integral-2.

This study evaluates the efficacy and safety of Cefepime/Nacubactam and Aztreonam/Nacubactam compared to Imipenem/Cilastatin in patients with complicated urinary tract infections (cUTI) or acute uncomplicated pyelonephritis (AP).[6][7][8][9]

Table 3: Integral-1 Study Design

Study Title A Phase 3, Multi-Center, Randomized, Double-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis
ClinicalTrials.gov ID NCT05887908[6]
Phase 3[6][8]
Study Design Randomized, Double-Blind, Active-Controlled[7]
Patient Population Adults with cUTI or AP[6][7][8][9]
Interventions - Cefepime/Nacubactam- Aztreonam/Nacubactam- Imipenem/Cilastatin[6][7][8][9]
Primary Endpoint Composite clinical and microbiological success at the test-of-cure visit[7]
Status Completed[9]

In March 2025, it was announced that the Integral-1 trial met its primary endpoint, demonstrating non-inferiority of Cefepime/Nacubactam to Imipenem/Cilastatin.[7] A pre-specified analysis also showed superiority.[7] Detailed results are expected to be presented at future scientific conferences.[1][7]

This ongoing study is designed to assess the efficacy and safety of Cefepime/Nacubactam and Aztreonam/Nacubactam compared to the best available therapy for infections caused by Carbapenem-Resistant Enterobacterales (CRE).[10][11]

Table 4: Integral-2 Study Design

Study Title A Phase 3, Multi-Center, Randomized, Single-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Best Available Therapy for Adults With Infection Due to Carbapenem Resistant Enterobacterales[10]
ClinicalTrials.gov ID NCT05905055[10][11]
Phase 3[10][11]
Study Design Randomized, Single-Blind, Parallel-Group[10]
Patient Population Adults with cUTI, AP, Hospital-Acquired Bacterial Pneumonia (HABP), Ventilator-Associated Bacterial Pneumonia (VABP), and complicated Intra-Abdominal Infections (cIAI) due to CRE[10]
Interventions - Cefepime/Nacubactam- Aztreonam/Nacubactam- Best Available Therapy (BAT)[10]
Primary Endpoint Overall treatment success (composite of clinical and microbiological outcomes) at the test-of-cure visit
Status Recruiting[11]

Experimental Protocols

The following provides a general outline of the experimental protocols for the Phase 3 clinical trials based on publicly available information.

Patient Population and Key Eligibility Criteria

Inclusion Criteria:

  • Adults aged 18 years or older.[8][10]

  • Hospitalized for the treatment period.[8][10]

  • Weight up to 140 kg.[8][10]

  • Clinical diagnosis of a qualifying infection (cUTI, AP, HABP, VABP, or cIAI).[10]

  • For the Integral-2 study, a known or suspected infection with Carbapenem-Resistant Enterobacterales is required.[10]

Exclusion Criteria:

  • Known resistance to the study drugs that would compromise efficacy.[6][8]

  • Concurrent infections that would confound the assessment of the study drug's efficacy.[6][8][10]

  • Known hypersensitivity to β-lactam antibiotics.

Study Procedures and Assessments

The clinical trial workflow involves several key stages from patient screening to the final follow-up.

Clinical_Trial_Workflow cluster_arms Treatment Arms screening Screening and Informed Consent randomization Randomization screening->randomization Eligible Patients treatment Treatment Period (IV Administration) randomization->treatment arm1 Cefepime/ This compound arm2 Aztreonam/ This compound arm3 Comparator eot End of Treatment (EOT) Assessments treatment->eot toc Test of Cure (TOC) Visit eot->toc fu Follow-up Visit toc->fu

Generalized workflow for this compound Phase 3 clinical trials.
  • Screening: Potential participants are assessed against the inclusion and exclusion criteria. Informed consent is obtained.

  • Randomization: Eligible patients are randomly assigned to one of the treatment arms.

  • Treatment: The assigned study drug is administered intravenously for a specified duration.

  • Assessments: Patients are monitored for clinical response, microbiological clearance, and safety throughout the study. This includes physical examinations, vital signs, laboratory tests, and imaging where appropriate.

  • Test-of-Cure (TOC) Visit: A follow-up visit, typically 7 days after the end of treatment, to assess the primary efficacy endpoint.[7]

  • Late Follow-up: A final follow-up visit to monitor for any late-emerging adverse events and to ensure the durability of the clinical response.

Endpoint Definitions
  • Clinical Success: Resolution of the signs and symptoms of the baseline infection to the extent that no further antimicrobial therapy is required.

  • Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) from the site of infection.

  • Overall Success: A composite endpoint requiring both clinical success and microbiological eradication.[7]

Conclusion

The clinical development program for this compound is robust, with comprehensive Phase 1 studies supporting its progression into pivotal Phase 3 trials. The available data suggests a favorable safety and tolerability profile. The positive top-line results from the Integral-1 study are promising for the potential role of this compound in treating complicated urinary tract infections and acute pyelonephritis. The ongoing Integral-2 study will provide crucial information on its efficacy against infections caused by carbapenem-resistant Enterobacterales, a significant unmet medical need. Further detailed results from these trials are eagerly awaited by the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nacubactam Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nacubactam in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a diazabicyclooctane β-lactamase inhibitor with a dual mechanism of action.[1][2][3][4] It inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), protecting partner β-lactam antibiotics from degradation.[1][3][5] Additionally, this compound exhibits intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1][2][3][6]

Q2: Which β-lactams have been successfully partnered with this compound in preclinical studies?

A2: Preclinical studies have demonstrated the efficacy of this compound in combination with several β-lactams, including meropenem, cefepime, and aztreonam.[1][6][7][8] The choice of partner β-lactam often depends on the specific resistance mechanisms of the bacterial strains being investigated.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound's efficacy?

A3: The PK/PD parameter that best correlates with the efficacy of β-lactam/Nacubactam combinations is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[9] For aztreonam/nacubactam, target values of %fT > MIC for growth inhibition, 1-log10 kill, and 2-log10 kill were found to be 22%, 38%, and 75%, respectively.[9]

Q4: Is this compound active against all types of β-lactamases?

A4: this compound is a potent inhibitor of serine-β-lactamases (Classes A, C, and some D).[3] However, it does not inhibit metallo-β-lactamases (MBLs, Class B).[7][10] When combined with a β-lactam that is stable to MBLs, such as aztreonam, the combination can be effective against MBL-producing Enterobacterales.[10]

Troubleshooting Guides

In Vitro Experimentation

Issue Possible Cause Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation.Ensure a standardized inoculum is prepared using a spectrophotometer to achieve a 0.5 McFarland standard.
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store at +4°C during preparation. For longer-term storage, aliquoting and freezing at -70°C under an inert gas may be considered, but stability under these conditions should be validated.
Adherence of the compound to plasticware.Use low-protein-binding plates and pipette tips for all assays involving this compound.
Unexpectedly high MICs of the this compound combination against susceptible strains. Inactivation of the partner β-lactam.Ensure the partner β-lactam is also freshly prepared and handled according to the manufacturer's stability data. Some β-lactams are sensitive to temperature and freeze-thaw cycles.
Suboptimal fixed concentration of this compound used in combination testing.The optimal fixed concentration of this compound can vary. Test a range of fixed concentrations (e.g., 4 mg/L or 8 mg/L) to determine the most potentiation of the partner β-lactam's activity.[11][12]

In Vivo Preclinical Models

Issue Possible Cause Troubleshooting Steps
Inconsistent bacterial burden in control animals. Variability in inoculum preparation and administration.Standardize the bacterial culture growth phase and concentration for inoculation. Ensure precise and consistent administration of the inoculum volume and location (e.g., intranasal, intramuscular).
Incomplete immunosuppression in neutropenic models.Verify the efficacy of the cyclophosphamide regimen by performing complete blood counts on a subset of animals before infection to confirm neutropenia.
Suboptimal efficacy of this compound combination therapy. Inadequate drug exposure at the site of infection.Review the dosing regimen, route of administration, and vehicle used. Ensure the dosing frequency is appropriate for the half-life of this compound and the partner β-lactam in the specific animal model.
Formation of an adduct between this compound and the partner β-lactam.When co-administering this compound and a partner β-lactam intravenously, use a dual-lumen catheter to prevent the formation of an adduct during infusion.[13]
The bacterial strain may possess resistance mechanisms not inhibited by this compound (e.g., MBLs).Confirm the resistance profile of the bacterial strain used. If MBLs are present, consider partnering this compound with an MBL-stable β-lactam like aztreonam.
Adverse events in treated animals (e.g., injection site reactions). High concentration or inappropriate formulation of the injected compound.Ensure the drug is fully dissolved and the formulation is at an appropriate pH and osmolarity for the route of administration. Consider increasing the injection volume to decrease the concentration, if feasible.

Experimental Protocols

Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model

  • Immunosuppression: Render female ICR mice (5-6 weeks old) neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Bacterial Inoculum Preparation: Culture the desired Gram-negative bacterium (e.g., Klebsiella pneumoniae, Escherichia coli) in appropriate broth to mid-log phase. Centrifuge, wash, and resuspend the pellet in sterile saline to a concentration of approximately 10^8 CFU/mL.

  • Infection: Under anesthesia, instill 0.1 mL of the bacterial suspension intraurethrally.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer this compound and the partner β-lactam (e.g., meropenem) subcutaneously or intravenously at human-simulated dosing regimens. For example, a humanized meropenem-nacubactam regimen could involve dosing at 0, 2.5, and 4.5 hours, with this cycle repeated every 8 hours.

  • Endpoint: At 48 hours post-infection, euthanize the mice, aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

Murine Pneumonia Model

  • Immunosuppression: Render mice neutropenic as described for the cUTI model.

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described above to a concentration of approximately 10^9 CFU/mL.

  • Infection: Under anesthesia, orally or intranasally instill 0.075 mL of the bacterial suspension.

  • Treatment: Begin treatment 1 hour post-inoculation. Administer this compound and the partner β-lactam (e.g., cefepime, aztreonam, meropenem) subcutaneously at various dosing regimens (e.g., every 8 hours).

  • Endpoint: At 24 hours after the start of treatment, euthanize the mice, harvest the lungs, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/lungs).

Neutropenic Murine Thigh Infection Model

  • Immunosuppression: Induce neutropenia in mice as previously described.

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum to a concentration of approximately 10^7 CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Treatment: Initiate treatment 2 hours post-infection. Administer this compound and the partner β-lactam subcutaneously at various dosing regimens.

  • Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/g of tissue).

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Combination with Meropenem against Beta-Lactamase-Producing Enterobacteriaceae

Bacterial ClassMeropenem MIC90 (mg/L)Meropenem/Nacubactam MIC90 (mg/L)
Class A (ESBL)2≤0.06
Class C0.12≤0.06
Class D (OXA-48-like)324
Class B (MBL)>32>32
KPC-producing321
Data compiled from multiple sources for illustrative purposes.

Table 2: In Vivo Efficacy of this compound Combinations in Murine Infection Models

Infection ModelPathogenTreatment RegimenLog10 CFU Reduction vs. Control (24 or 48h)
cUTIMeropenem-resistant K. pneumoniaeMeropenem-Nacubactam≥3
PneumoniaCRE E. cloacaeAztreonam/Cefepime/Meropenem + this compound2.08 to 3.70
PneumoniaCRE K. pneumoniaeAztreonam/Cefepime/Meropenem + this compound1.47 to 4.24
Data represents a summary of findings from various preclinical studies.[6][14][15]

Visualizations

Nacubactam_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 This compound Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Hydrolysis Hydrolysis Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Viability Bacterial Viability Cell_Wall->Bacterial_Viability Essential for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Degrades Inhibition_PBP Inhibition Inhibition_BL Inhibition This compound This compound This compound->Beta_Lactamase Inhibits PBP2 PBP2 This compound->PBP2 Directly Inhibits

Caption: Dual mechanism of action of this compound.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection cluster_2 Phase 3: Efficacy Studies MIC_Testing MIC Determination (this compound +/- β-lactam) Model_Selection Select Infection Model (cUTI, Pneumonia, Thigh) MIC_Testing->Model_Selection Time_Kill_Assay Time-Kill Assays Time_Kill_Assay->Model_Selection Immunosuppression Induce Neutropenia (Cyclophosphamide) Model_Selection->Immunosuppression Infection Bacterial Challenge Immunosuppression->Infection Treatment Administer this compound Combination Therapy Infection->Treatment Endpoint_Analysis Determine Bacterial Load (CFU/g tissue or CFU/organ) Treatment->Endpoint_Analysis

Caption: General workflow for preclinical evaluation of this compound.

References

Technical Support Center: Optimizing Nacubactam Efficacy in High-Inoculum Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the efficacy of Nacubactam, particularly in the context of high-inoculum bacterial infections. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a diazabicyclooctane (DBO) β-lactamase inhibitor with a dual mechanism of action. Firstly, it inhibits a broad range of serine β-lactamases, including Ambler class A, C, and some class D enzymes, protecting its partner β-lactam antibiotic from degradation. Secondly, this compound exhibits intrinsic antibacterial activity by binding to and inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1] This dual action not only restores the activity of the partner antibiotic but also contributes to a synergistic bactericidal effect.

Q2: What is the "inoculum effect" and how might it affect this compound's efficacy?

A2: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher initial bacterial density.[2] In high-inoculum infections, such as abscesses or severe pneumonia, the bacterial load can be several logs higher than the standard inoculum used for routine susceptibility testing (~5 x 105 CFU/mL). This can lead to reduced antibiotic efficacy and potential treatment failure. For β-lactam/β-lactamase inhibitor combinations, the primary cause of the inoculum effect is the overwhelming production of β-lactamase enzymes by the high number of bacteria, which can saturate and effectively neutralize the inhibitor. While specific data on this compound is still emerging, studies on other DBO inhibitors suggest that a significant inoculum effect is possible, leading to elevated MICs.

Q3: How does this compound's dual mechanism of action potentially mitigate the inoculum effect?

A3: this compound's intrinsic activity against PBP2 may offer an advantage in high-inoculum situations.[1] While the β-lactamase inhibitor component might be challenged by the high concentration of enzymes, the direct bactericidal effect from PBP2 inhibition remains active. This could help to reduce the bacterial load, thereby lessening the β-lactamase burden and allowing the partner antibiotic to be more effective.

Q4: Which partner antibiotics are most effective with this compound in high-inoculum scenarios?

A4: Meropenem is the most extensively studied partner for this compound. In a murine complicated urinary tract infection model, the meropenem-nacubactam combination demonstrated significant efficacy against high inoculums of various multidrug-resistant Enterobacteriaceae.[3][4][5] The combination achieved a ≥3 log reduction in bacterial load from the 48-hour control in all isolates tested, including those at high inocula.[3][4][5] Combinations with other β-lactams like cefepime and aztreonam are also under investigation and have shown potent in vitro activity.[6]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values for this compound combinations in our in-house assays.

  • Potential Cause 1: Inoculum preparation. The final inoculum concentration is a critical factor. Variations in the preparation can lead to significant differences in MICs, especially with β-lactamase-producing organisms.

    • Troubleshooting Step: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard and verify the CFU/mL by plating serial dilutions. For high-inoculum studies, ensure the concentrated inoculum is homogenous before dilution.

  • Potential Cause 2: β-lactamase production levels. The level of β-lactamase expression can vary between strains and even within a single strain under different growth conditions. High levels of β-lactamase can overwhelm this compound at standard concentrations.

    • Troubleshooting Step: Characterize the β-lactamase profile of your test strains. Consider quantifying β-lactamase activity using a chromogenic substrate like nitrocefin. This can help in interpreting MIC data and understanding the level of inhibition required.

  • Potential Cause 3: Plastic binding. Some compounds can adhere to the surface of microtiter plates, reducing the effective concentration.

    • Troubleshooting Step: Use low-binding microtiter plates for your assays. You can also pre-treat plates with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

Issue 2: Reduced efficacy of this compound-meropenem in our time-kill assays at high bacterial densities.

  • Potential Cause 1: Overwhelming β-lactamase production. As the bacterial population grows in a time-kill assay, the concentration of β-lactamases can increase to a point where it surpasses the inhibitory capacity of this compound, leading to the hydrolysis of meropenem and bacterial regrowth.

    • Troubleshooting Step: Increase the concentration of this compound in your combination. A higher inhibitor-to-antibiotic ratio may be necessary to maintain suppression of β-lactamase activity over time in high-density cultures. Also, consider a dosing regimen that mimics in vivo pharmacokinetics, such as using a hollow-fiber infection model.

  • Potential Cause 2: Emergence of resistance. High bacterial populations increase the probability of selecting for resistant subpopulations.

    • Troubleshooting Step: At the end of your time-kill assay, plate the surviving bacteria on antibiotic-containing agar to determine if resistant mutants have emerged. If so, perform molecular characterization to identify the resistance mechanism (e.g., mutations in β-lactamase genes or PBP2).

Quantitative Data

Table 1: In Vivo Efficacy of Meropenem-Nacubactam in a High-Inoculum Murine cUTI Model

Bacterial IsolatePartner AntibioticInoculum LevelMean Change in log10 CFU/kidney (vs. 48h control)
K. pneumoniae (KPC-3)MeropenemHigh+0.5
This compoundHigh-1.2
Meropenem-NacubactamHigh-4.5
E. coli (CTX-M-15)MeropenemHigh+0.2
This compoundHigh-1.5
Meropenem-NacubactamHigh-4.8
K. pneumoniae (KPC-3)MeropenemLow-0.1
This compoundLow-1.8
Meropenem-NacubactamLow-5.5
E. coli (CTX-M-15)MeropenemLow-0.3
This compoundLow-2.1
Meropenem-NacubactamLow-5.9

Data adapted from a neutropenic murine complicated urinary tract infection (cUTI) model. High inoculum was approximately 5.28 log10 CFU/kidney at 0h, and low inoculum was approximately 4.15 log10 CFU/kidney at 0h.[4][5]

Table 2: Meropenem-Nacubactam MICs against Enterobacteriaceae

Organismβ-lactamase ProfileMeropenem MIC (µg/mL)Meropenem-Nacubactam (1:1) MIC (µg/mL)
K. pneumoniaeKPC-2>641
K. pneumoniaeKPC-3320.5
E. coliCTX-M-15160.25
E. cloacaeAmpC (overproducer)80.5
K. pneumoniaeNDM-1>644
P. aeruginosaAmpC (overproducer)164

Note: These MICs were determined at a standard inoculum of ~5 x 105 CFU/mL. MICs at high inoculum are expected to be higher.

Experimental Protocols

Protocol 1: High-Inoculum Broth Microdilution MIC Assay

This protocol is adapted from standard CLSI guidelines for broth microdilution, with modifications for a high-inoculum experiment.

  • Bacterial Isolate Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Inoculum Preparation (High Inoculum):

    • Dilute the standardized bacterial suspension 1:10 in MHB. This will be your working high-inoculum suspension of approximately 1-2 x 107 CFU/mL. The final concentration in the wells after a 1:2 dilution will be approximately 5 x 106 to 1 x 107 CFU/mL.

  • Antibiotic Preparation:

    • Prepare stock solutions of this compound and the partner β-lactam (e.g., meropenem) at 100x the highest desired final concentration.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the partner antibiotic in MHB.

    • Add a fixed concentration of this compound to each well containing the partner antibiotic. A common concentration is 4 µg/mL, but this may need to be optimized.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the high-inoculum bacterial suspension. The final volume in each well should be 100 µL (50 µL of antibiotic solution + 50 µL of bacterial suspension).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the partner antibiotic (in the presence of the fixed this compound concentration) that completely inhibits visible growth of the organism.

Protocol 2: High-Inoculum Time-Kill Assay

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the test organism in MHB.

    • Dilute the overnight culture into fresh, pre-warmed MHB to achieve a starting density of approximately 1 x 107 CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing MHB with the desired concentrations of this compound, the partner antibiotic, and the combination. Include a growth control flask with no antibiotic.

    • Inoculate each flask with the prepared high-density bacterial culture.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

AmpC_Regulation cluster_cell_wall Cell Wall Recycling cluster_cytoplasm Cytoplasm Muropeptides Muropeptides AmpG AmpG Muropeptides->AmpG Transport AmpR_active AmpR (Active) Muropeptides->AmpR_active Binds and activates AmpD AmpD AmpG->AmpD Cleavage UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide AmpD->UDP-MurNAc-pentapeptide Reduces precursor pool for AmpR binding AmpR_inactive AmpR (Inactive) UDP-MurNAc-pentapeptide->AmpR_inactive Binds and inactivates ampC_gene ampC gene AmpR_inactive->ampC_gene Represses transcription AmpR_active->ampC_gene Induces transcription AmpC_BL AmpC β-lactamase ampC_gene->AmpC_BL Translation Beta-lactam Beta-lactam AmpC_BL->Beta-lactam Hydrolyzes Beta-lactam->Muropeptides Increases muropeptide fragments

Caption: Regulation of AmpC β-lactamase expression in Enterobacteriaceae.

Quorum_Sensing_K_pneumoniae cluster_extracellular Extracellular Space cluster_cell Klebsiella pneumoniae Cell cluster_synthesis AI-2 Synthesis cluster_transport_sensing Transport & Sensing cluster_response Downstream Effects AI-2 Autoinducer-2 (AI-2) LsrACDB LsrACDB Transporter AI-2->LsrACDB Uptake SAH S-adenosylhomocysteine SRH S-ribosylhomocysteine SAH->SRH LuxS LuxS DPD DPD LuxS->DPD SRH->LuxS DPD->AI-2 Spontaneous cyclization AI-2_in Intracellular AI-2 LsrACDB->AI-2_in LsrK LsrK AI-2_in->LsrK Phosphorylation AI-2-P AI-2-Phosphate LsrK->AI-2-P LsrR LsrR Repressor AI-2-P->LsrR Inhibits repressor lsr_operon lsr operon LsrR->lsr_operon Represses lsr_operon->LsrACDB Expression lsr_operon->LsrK Expression lsr_operon->LsrR Expression Virulence_Factors Virulence Factor Expression (e.g., β-lactamases) lsr_operon->Virulence_Factors Biofilm_Formation Biofilm Formation lsr_operon->Biofilm_Formation

References

Navigating Nacubactam Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving Nacubactam. This compound's unique dual mechanism of action, inhibiting both serine β-lactamases and penicillin-binding protein 2 (PBP2), can sometimes lead to unexpected results.[1][2][3] This guide offers structured advice to help you interpret your findings and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action. Firstly, it is a potent inhibitor of serine β-lactamases, including Ambler classes A, C, and some class D enzymes. By inactivating these enzymes, it protects partner β-lactam antibiotics from degradation. Secondly, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1][2][3][4][5]

Q2: Why is this compound typically used in combination with other β-lactam antibiotics?

A2: While this compound has its own antibacterial effect, its primary role is to act as a β-lactamase inhibitor.[2] This "enhancer" effect restores or potentiates the activity of partner β-lactams against bacteria that have developed resistance through the production of β-lactamase enzymes.[4][6]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, this compound is soluble in DMSO and water.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Always refer to the manufacturer's product data sheet for specific instructions on solubility and stability.[1][2]

Q4: How should I interpret Minimum Inhibitory Concentration (MIC) results for this compound combination assays?

A4: The MIC of a partner β-lactam in the presence of this compound should be compared to the MIC of the β-lactam alone. A significant reduction in the MIC (typically a four-fold or greater decrease) indicates that this compound is effective at inhibiting the β-lactamase-mediated resistance of the test organism. It's also important to consider the intrinsic activity of this compound, which can contribute to the overall observed effect.[7]

Troubleshooting Unexpected Results

Unexpected results in this compound assays can arise from various factors, from procedural inconsistencies to specific characteristics of the test organism. The following guide provides potential causes and solutions for common issues.

Observed Problem Potential Cause Troubleshooting Steps
Higher than expected MIC values for the β-lactam/Nacubactam combination 1. Inactive this compound: Improper storage or handling may have led to degradation.- Prepare fresh this compound stock solutions. - Ensure proper storage conditions (aliquoted at -20°C or -80°C, protected from light and moisture).[2]
2. Presence of a non-serine β-lactamase: The test organism may produce a metallo-β-lactamase (Class B), which is not inhibited by this compound.- Genotypically or phenotypically characterize the β-lactamase profile of the test organism.
3. High bacterial inoculum: An overly dense bacterial suspension can overwhelm the inhibitory capacity of the compounds.- Standardize the inoculum to 0.5 McFarland before dilution for the final test concentration.
4. Formation of this compound-β-lactam adducts: In vitro mixing of this compound and some β-lactams (e.g., meropenem) can lead to adduct formation, reducing the concentration of active compounds.[5]- Prepare solutions of this compound and the partner β-lactam separately and combine them in the assay plate just before adding the bacterial inoculum.
High variability between replicate wells or experiments 1. Inconsistent inoculum preparation: Variations in bacterial density will lead to inconsistent MIC results.- Ensure a homogenous bacterial suspension and consistent dilution across all tests.
2. Pipetting errors: Inaccurate dispensing of this compound, the partner β-lactam, or the bacterial inoculum.- Calibrate pipettes regularly. - Use fresh pipette tips for each reagent and dilution step.
3. Edge effects in microtiter plates: Evaporation from the outer wells can concentrate the compounds and affect bacterial growth.- Avoid using the outermost wells of the microtiter plate for critical experiments or fill them with sterile broth.
Unexpectedly low MIC values or potentiation against seemingly non-resistant strains 1. Synergistic effects beyond β-lactamase inhibition: this compound's PBP2 inhibition can act synergistically with the partner β-lactam's primary mode of action.- This may be a genuine finding. Further investigation into the mechanism of synergy is warranted.
2. Contamination of bacterial culture: The observed effect might be on a contaminating organism that is more susceptible.- Streak the bacterial stock for single colonies and re-test with a pure culture.
No potentiation observed where it is expected 1. Incorrect concentration of this compound: The concentration used may be too low to effectively inhibit the β-lactamases produced by the test organism.- Test a range of fixed this compound concentrations (e.g., 4, 8, or 16 µg/mL) to determine the optimal concentration for potentiation.
2. Intrinsic resistance of the test organism: The bacteria may have other resistance mechanisms, such as efflux pumps or porin mutations, that are not affected by this compound.- Investigate other potential resistance mechanisms in the test organism.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a generalized procedure and should be adapted based on specific experimental requirements and institutional guidelines.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner β-lactam in the appropriate solvent (e.g., DMSO or water) at a concentration 100-fold higher than the highest concentration to be tested.

    • Prepare fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the partner β-lactam in CAMHB.

    • Add a fixed concentration of this compound to each well containing the diluted β-lactam (a common concentration is 4 or 8 µg/mL).

    • Include control wells:

      • Growth control (no antibiotic or this compound).

      • Sterility control (no bacteria).

      • β-lactam only control (serial dilutions without this compound).

      • This compound only control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the β-lactam (in the presence of the fixed this compound concentration) that completely inhibits visible bacterial growth.

Quality Control

While specific CLSI or EUCAST quality control (QC) ranges for this compound are not yet widely established, it is crucial to perform internal QC to ensure the validity of your results.

  • QC Strains: Use standard ATCC strains with known β-lactamase profiles (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to monitor the activity of the partner β-lactam.

  • Establishing In-House QC Ranges: If you are routinely performing this compound assays, establish your own internal QC ranges by testing a reference strain over 20-30 independent experiments and calculating the mean and standard deviation of the MIC values. The acceptable range is typically the mean ± 2 standard deviations.

Visualizations

Nacubactam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall Essential for BetaLactamase Serine β-Lactamase BetaLactam Partner β-Lactam BetaLactamase->BetaLactam Degrades BetaLactam->PBP2 Targeted by (if not degraded) This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits

Caption: Dual mechanism of action of this compound.

MIC_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, β-Lactam, Media) start->prep_reagents prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Prepare 96-well Plate (Serial Dilutions & Controls) prep_reagents->plate_setup inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_results Read MICs incubate->read_results interpret Interpret Results read_results->interpret end End interpret->end

Caption: Broth microdilution MIC assay workflow.

Troubleshooting_Logic cluster_solutions Potential Solutions unexpected_result Unexpected Result (e.g., High MIC) check_reagents Check Reagents (Freshness, Storage) unexpected_result->check_reagents check_procedure Check Procedure (Inoculum, Pipetting) unexpected_result->check_procedure characterize_strain Characterize Strain (β-Lactamase type) unexpected_result->characterize_strain remake_reagents Remake Reagents check_reagents->remake_reagents If issues found standardize_procedure Standardize Procedure check_procedure->standardize_procedure If issues found further_investigation Further Investigation characterize_strain->further_investigation If unexpected mechanism

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: Refinement of Nacubactam Combination Therapy Ratios

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nacubactam combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action. Firstly, it is an inhibitor of serine β-lactamases, including Ambler classes A and C, and some class D enzymes. This protects its partner β-lactam antibiotic from degradation. Secondly, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which can enhance the overall efficacy of the combination therapy.[1][2][3][4]

Q2: What are the most common β-lactam partners for this compound?

A2: this compound is most frequently studied in combination with meropenem, cefepime, and aztreonam.[1][5] Clinical trials are underway for combinations such as meropenem/nacubactam.

Q3: What concentration of this compound should I use in my in vitro susceptibility testing?

A3: The optimal concentration can vary depending on the partner β-lactam and the bacterial species being tested. Common approaches include using a fixed concentration of this compound (e.g., 4 µg/mL or 8 µg/mL) or a fixed 1:1 ratio of the β-lactam to this compound.[6][7] For instance, some studies have shown that a fixed concentration of 8 µg/mL of this compound resulted in two-fold lower Minimum Inhibitory Concentrations (MICs) for some β-lactams compared to 4 µg/mL.[6]

Q4: Are there established quality control (QC) ranges for this compound susceptibility testing?

A4: As this compound is still under investigation, official QC ranges from regulatory bodies like CLSI or EUCAST have not yet been published. It is recommended that laboratories establish their own internal QC ranges for this compound combinations using standard QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603. This can be done by repeatedly testing the combination and establishing a baseline range of expected MIC values.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for this compound combinations against certain isolates.

  • Possible Cause 1: Presence of metallo-β-lactamases (MBLs). this compound does not inhibit MBLs. If your isolate produces an MBL, the β-lactam partner may be degraded, leading to high MICs.

    • Troubleshooting Step: Screen your isolates for the presence of MBLs using standard laboratory methods. If MBLs are present, consider using a β-lactam partner that is stable to MBLs, such as aztreonam. The combination of aztreonam with this compound has shown to be effective against MBL-producing Enterobacteriaceae.

  • Possible Cause 2: Alterations in Penicillin-Binding Proteins (PBPs). Mutations in PBP2, the target of this compound's intrinsic activity, can lead to reduced efficacy.

    • Troubleshooting Step: If you suspect PBP mutations, you can perform sequencing of the PBP genes.

  • Possible Cause 3: Efflux pumps and porin mutations. Overexpression of efflux pumps or mutations in porin channels can reduce the intracellular concentration of the drugs.

    • Troubleshooting Step: Consider performing synergy assays with an efflux pump inhibitor to investigate this possibility.

Issue 2: Variability in MIC results between experiments.

  • Possible Cause 1: Inoculum effect. The density of the bacterial inoculum can significantly impact MIC results for β-lactam/β-lactamase inhibitor combinations.

    • Troubleshooting Step: Ensure strict adherence to standardized inoculum preparation procedures as outlined in CLSI or EUCAST guidelines. Perform colony counts to verify the inoculum concentration.

  • Possible Cause 2: Reagent stability. Improper storage or handling of this compound or the partner β-lactam can lead to degradation and reduced activity.

    • Troubleshooting Step: Prepare fresh stock solutions of the drugs for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Variation in testing media. The composition of the Mueller-Hinton broth can influence the activity of the antimicrobial agents.

    • Troubleshooting Step: Use cation-adjusted Mueller-Hinton broth from a reputable supplier and ensure lot-to-lot consistency.

Data Presentation

Table 1: In Vitro Activity of Meropenem-Nacubactam against Carbapenem-Resistant Klebsiella pneumoniae

Isolate TypeMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem-Nacubactam (1:1) MIC50 (µg/mL)Meropenem-Nacubactam (1:1) MIC90 (µg/mL)
KPC-producing>64>640.51
OXA-48-like326424

Table 2: In Vitro Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales

Isolate TypeCefepime MIC50 (µg/mL)Cefepime MIC90 (µg/mL)Cefepime-Nacubactam (1:1) MIC50 (µg/mL)Cefepime-Nacubactam (1:1) MIC90 (µg/mL)
MBL-producing>128>12824
Non-MBL-producing32>1280.52

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the partner β-lactam (e.g., meropenem) in a suitable solvent (e.g., DMSO or water).

    • Prepare serial twofold dilutions of the partner β-lactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • For a fixed ratio (e.g., 1:1), prepare corresponding dilutions of this compound to be added to the β-lactam dilutions. For a fixed concentration, add the same amount of this compound to each well containing the serially diluted β-lactam.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Murine Pneumonia Model
  • Animal Model:

    • Use specific pathogen-free mice (e.g., ICR, 4-weeks-old).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) before infection.

  • Infection:

    • Prepare a bacterial suspension of the test organism to a concentration of approximately 10^9 CFU/mL.

    • Anesthetize the mice and intranasally inoculate them with the bacterial suspension.

  • Treatment:

    • One hour post-infection, administer the this compound combination therapy or control subcutaneously.

    • Dosing regimens can be designed to simulate human pharmacokinetic profiles. For example, an eight-hourly dosing schedule can be used.

  • Assessment of Efficacy:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/lungs).

    • Efficacy is determined by the reduction in bacterial load compared to the untreated control group.

Visualizations

Nacubactam_Mechanism_of_Action cluster_0 Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall Essential for BetaLactamase Serine β-Lactamase BetaLactam Partner β-Lactam (e.g., Meropenem) BetaLactamase->BetaLactam Degrades BetaLactam->PBP2 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Murine Model) prep_isolates Prepare Bacterial Isolates mic_testing Broth Microdilution (Fixed Ratio/Concentration) prep_isolates->mic_testing read_mic Read MICs at 16-20h mic_testing->read_mic data_analysis_vitro Analyze MIC50/MIC90 read_mic->data_analysis_vitro neutropenia Induce Neutropenia infection Intranasal/Thigh Infection neutropenia->infection treatment Administer this compound Combination Therapy infection->treatment assessment Assess Bacterial Load at 24h treatment->assessment data_analysis_vivo Determine Log Reduction in CFU assessment->data_analysis_vivo

Caption: General experimental workflow for this compound combination therapy evaluation.

References

Technical Support Center: Mitigating Degradation of Nacubactam in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nacubactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound in experimental settings and mitigating its degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound/Meropenem combination. Formation of a this compound-Meropenem adduct.When mixed in solution at room temperature, this compound and Meropenem can form a covalent adduct, reducing the concentration of both active compounds.[1] At concentrations of 10 mg/mL for each drug, approximately 3% adduct formation has been observed.[1] To minimize this: • Prepare stock solutions of this compound and Meropenem separately. • For experiments, add this compound and Meropenem to the assay medium as late as possible. • If pre-mixing is unavoidable, do so at lower temperatures (e.g., on ice) and use the solution immediately.
Loss of this compound activity in prepared solutions over time. Intrinsic instability of this compound in aqueous solutions.This compound, like other diazabicyclooctane (DBO) β-lactamase inhibitors, can degrade in aqueous solutions. Stability is influenced by temperature and pH. • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., water, DMSO, or PBS) and store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] • Working Solutions: Prepare fresh working solutions for each experiment. If solutions must be stored for a short period, keep them refrigerated (2-8°C) and use them within 24 hours. For other DBOs like Avibactam, stability is maintained for 24 hours under refrigeration.[3] • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Variability in experimental results across different days or different buffer preparations. pH-dependent degradation of this compound.The stability of β-lactamase inhibitors can be pH-dependent. While specific data for this compound is limited, studies on other β-lactam/β-lactamase inhibitor combinations have shown that acidic pH can alter the observed minimum inhibitory concentrations (MICs).[4] • Consistent Buffering: Use a consistent, well-buffered medium for all experiments. Phosphate-buffered saline (PBS) and Tris-based buffers are commonly used. This compound is soluble in PBS up to 100 mg/mL.[5] • pH Monitoring: Ensure the final pH of your experimental medium is consistent across all assays.
Precipitation of this compound in solution. Poor solubility in the chosen solvent system.This compound is generally soluble in aqueous solutions.[5] If precipitation occurs: • Gentle heating and/or sonication can be used to aid dissolution.[2] • For in vivo studies requiring specific formulations, co-solvents such as DMSO, PEG300, and Tween-80 in saline can be used.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most well-documented degradation pathway for this compound in experimental settings is the formation of a covalent adduct with β-lactam antibiotics, particularly carbapenems like Meropenem.[1] This reaction reduces the effective concentration of both drugs. While this compound itself is a stable molecule, like other DBOs, it can be susceptible to hydrolysis in aqueous solutions over time, influenced by factors such as temperature and pH.[3]

Q2: How can I prevent the formation of the this compound-Meropenem adduct in my experiments?

A2: To minimize adduct formation, it is crucial to avoid pre-mixing concentrated solutions of this compound and Meropenem for extended periods at room temperature.[1] The recommended best practice is to add the two compounds to your experimental system sequentially and as close to the start of the experiment as possible. If a combined solution is necessary, it should be prepared fresh, at a low temperature (e.g., on ice), and used immediately. In clinical settings, a dual-lumen catheter is used for co-administration to prevent mixing before entering the bloodstream.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Freshly prepared working solutions should be used for each experiment. If short-term storage is required, refrigeration at 2-8°C for up to 24 hours is recommended, based on stability data for similar DBO compounds.[3]

Q4: How does pH affect the stability of this compound?

Q5: What buffers are compatible with this compound?

A5: this compound is soluble in common laboratory buffers such as phosphate-buffered saline (PBS).[5] In published studies, Tris-based buffers have also been used in assays involving this compound.[6] The choice of buffer may depend on the specific requirements of your experiment. It is always recommended to perform a small-scale compatibility test if you are using a new buffer system.

Experimental Protocols

Protocol 1: Preparation of this compound and Meropenem Solutions for In Vitro Assays to Minimize Adduct Formation

This protocol provides a method for preparing solutions for in vitro susceptibility testing or other assays where the interaction between this compound and Meropenem needs to be minimized.

Materials:

  • This compound powder

  • Meropenem powder

  • Sterile, purified water or appropriate solvent (e.g., DMSO, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ice bucket

Procedure:

  • Prepare Stock Solutions:

    • Separately weigh the required amounts of this compound and Meropenem powder in sterile tubes.

    • Reconstitute each compound in the appropriate solvent to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

    • Store the stock solutions at -80°C for long-term storage or -20°C for up to one month.[2]

  • Prepare Intermediate Dilutions (on the day of the experiment):

    • Thaw the required aliquots of this compound and Meropenem stock solutions on ice.

    • Prepare intermediate dilutions of each compound separately in the assay medium (e.g., Mueller-Hinton Broth). Keep these dilutions on ice.

  • Final Preparation for Assay:

    • Just before starting the assay, add the appropriate volumes of the this compound and Meropenem intermediate dilutions to the final assay tubes or plates.

    • It is recommended to add the two compounds sequentially to the final assay volume rather than mixing them together in a concentrated form.

Workflow for Minimizing Adduct Formation:

cluster_preparation Solution Preparation (Separate) cluster_assay_setup Assay Setup (Sequential Addition) Nac_powder This compound Powder Nac_stock This compound Stock (e.g., 10 mg/mL) Nac_powder->Nac_stock Dissolve in appropriate solvent Mer_powder Meropenem Powder Mer_stock Meropenem Stock (e.g., 10 mg/mL) Mer_powder->Mer_stock Dissolve in appropriate solvent Assay Final Assay Medium (e.g., culture plate) Nac_stock->Assay Add to assay Mer_stock->Assay Add to assay

Caption: Workflow for preparing this compound and Meropenem solutions to minimize adduct formation.

Protocol 2: General Method for Assessing this compound Stability by HPLC-UV

This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer or solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Incubator or water bath at the desired temperature

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution in the buffer of interest at the desired concentration.

    • Dispense aliquots of the solution into several autosampler vials. One vial will be used for the time zero (T=0) measurement.

  • Incubation:

    • Place the remaining vials in an incubator or water bath set to the desired temperature.

  • HPLC Analysis:

    • T=0 Measurement: Immediately inject an aliquot from the T=0 vial into the HPLC system.

    • Time-Point Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator, allow it to cool to room temperature if necessary, and inject an aliquot into the HPLC system.

    • Chromatographic Conditions: Use a C18 column and a mobile phase suitable for separating this compound from any potential degradation products. A common mobile phase for similar compounds is a mixture of phosphate buffer and acetonitrile.[7] The UV detector wavelength should be set to the absorbance maximum of this compound.

    • Quantification: The concentration of this compound at each time point is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Logical Flow for Stability Assessment:

start Prepare this compound solution in test buffer t0_analysis T=0 Analysis: Quantify initial concentration by HPLC-UV start->t0_analysis incubate Incubate remaining solution at desired temperature start->incubate data_analysis Calculate % remaining vs. T=0 t0_analysis->data_analysis timepoint_analysis Time-Point Analysis: Quantify concentration at intervals by HPLC-UV incubate->timepoint_analysis timepoint_analysis->data_analysis end Determine degradation rate data_analysis->end

Caption: Logical workflow for assessing the stability of this compound in a solution.

Data Summary Tables

Table 1: Stability of Diazabicyclooctane (DBO) β-Lactamase Inhibitors in Solution (Data from Avibactam and Relebactam as Proxies for this compound)

CompoundConcentration & DiluentStorage ConditionStability (Time to <90% of initial concentration)Reference
AvibactamNot specifiedRoom Temperature (25°C)>12 hours[3]
AvibactamNot specifiedRefrigerated (2-8°C)>24 hours[3]
Avibactam375-1500 mg in 240 mL 0.9% NaClRefrigerated (2-8°C)>14 days[7]
Avibactam375-1500 mg in 240 mL 0.9% NaCl32°C>12 hours[7]
Relebactam5 mg/mL in normal salineRoom Temperature (24°C)~12 hours[1]
Relebactam5 mg/mL in normal salineRefrigerated (4°C)~108 hours (4.5 days)[1]

Note: This data is for Avibactam and Relebactam and should be used as a general guide for this compound. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Table 2: Factors Influencing the Stability of this compound and Other DBOs

FactorEffect on StabilityRecommendations
Temperature Higher temperatures generally decrease stability.Store stock solutions at -80°C or -20°C. Keep working solutions on ice or refrigerated. Avoid leaving solutions at room temperature for extended periods.
pH Stability can be pH-dependent, with acidic or alkaline conditions potentially increasing degradation.Maintain a consistent and appropriate pH for your experiments using a suitable buffer system (e.g., PBS, Tris).
Presence of β-lactams (e.g., Meropenem) Can lead to the formation of a covalent adduct, reducing the concentration of both compounds.Prepare solutions of this compound and the β-lactam separately and mix them as late as possible in the experimental workflow.
Light Some compounds are light-sensitive.Store stock solutions protected from light.[2]
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.

References

Technical Support Center: Strategies to Enhance Nacubactam Penetration in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Nacubactam penetration in bacterial biofilms.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experimental workflow, from inconsistent results to difficulties in quantifying this compound within the biofilm matrix.

Issue 1: High Variability in Minimum Biofilm Eradication Concentration (MBEC) Assays for this compound Combinations

Q: My MBEC results for Meropenem-Nacubactam against Pseudomonas aeruginosa biofilms are highly variable between experiments. What could be the cause?

A: High variability in MBEC assays is a common challenge in biofilm research. Several factors could be contributing to this issue when testing a β-lactam/β-lactamase inhibitor combination like Meropenem-Nacubactam:

  • Inconsistent Biofilm Formation: The density and maturity of biofilms can significantly impact antibiotic susceptibility. Ensure your biofilm growth protocol is highly standardized, including inoculum preparation, growth medium, incubation time, and the type of surface used for biofilm formation.

  • β-Lactamase Activity in Biofilms: P. aeruginosa can produce β-lactamases that accumulate within the biofilm matrix.[1] This can lead to the degradation of Meropenem before it reaches the bacterial cells, and potentially impact this compound stability. The concentration and distribution of these enzymes can vary between biofilm preparations, leading to inconsistent results.

  • Inoculum Effect: The density of bacteria in the initial inoculum can affect the level of β-lactamase production, which in turn influences the efficacy of Meropenem-Nacubactam.[1] Standardize your inoculum preparation carefully.

  • Nutrient and Oxygen Gradients: Biofilms have complex microenvironments with varying levels of nutrients and oxygen. These gradients can affect bacterial metabolism and, consequently, their susceptibility to antibiotics.

Troubleshooting Steps:

  • Standardize Biofilm Growth: Use a well-established protocol for biofilm formation, such as the CDC Biofilm Reactor or a 96-well plate-based method. Control all parameters stringently.

  • Optimize Inoculum: Prepare your bacterial inoculum from a fresh culture in the mid-logarithmic growth phase and standardize the cell density using optical density measurements.

  • Consider a β-Lactamase Induction Step: Pre-exposing the biofilm to a sub-inhibitory concentration of a β-lactam antibiotic can sometimes lead to a more consistent level of β-lactamase expression, paradoxically leading to more reproducible results when testing the inhibitor combination.

  • Neutralize β-Lactamases Post-Treatment: When determining viable cell counts after treatment, ensure that residual β-lactamases in the biofilm matrix are neutralized to prevent further degradation of any remaining antibiotic during sample processing. This can be achieved by dilution and immediate plating.

Issue 2: Difficulty in Quantifying this compound Penetration into Biofilms

Q: I am trying to measure the concentration of this compound within the biofilm matrix using HPLC-MS, but my results are inconsistent and show low recovery. What are the potential issues?

A: Quantifying small molecules like this compound within the complex and heterogeneous biofilm matrix is technically challenging. Here are some common hurdles and solutions:

  • Binding to EPS Components: The extracellular polymeric substance (EPS) matrix is rich in polysaccharides, proteins, and extracellular DNA (eDNA), which can non-specifically bind to this compound, preventing its complete extraction.

  • Degradation of this compound: this compound may be unstable in the biofilm microenvironment or during the extraction process. The presence of enzymes or reactive chemical species within the biofilm can lead to its degradation.

  • Inefficient Extraction: The dense and viscous nature of the biofilm matrix can make it difficult to achieve complete and reproducible extraction of the drug.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • Experiment with different extraction solvents and conditions (e.g., varying pH, temperature, and extraction time).

    • Consider enzymatic digestion of the EPS matrix prior to solvent extraction. Enzymes like DNase I and specific glycosidases can help to break down the matrix and improve drug release.

    • Use mechanical disruption methods, such as sonication or bead beating, in conjunction with solvent extraction to enhance recovery.

  • Assess this compound Stability: Run control experiments to determine the stability of this compound in your extraction solvent and in a "mock" EPS matrix (if available) to assess for degradation.

  • Use an Internal Standard: Incorporate a structurally similar internal standard into your samples before extraction. This will help to correct for losses during sample preparation and variability in instrument response.

  • Consider Imaging Techniques: As an alternative to bulk extraction methods, consider using advanced imaging techniques. Confocal laser scanning microscopy (CLSM) with a fluorescently labeled this compound analogue could provide semi-quantitative information on its spatial distribution within the biofilm.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance this compound penetration in biofilms.

Q1: What are the primary barriers to this compound penetration in bacterial biofilms?

A1: The primary barriers are multifactorial and inherent to the biofilm structure:

  • The Extracellular Polymeric Substance (EPS) Matrix: This dense, self-produced matrix of polysaccharides, proteins, and eDNA acts as a physical barrier, impeding the diffusion of antimicrobials.

  • Enzymatic Degradation: Bacteria within the biofilm can secrete enzymes, such as β-lactamases, which can degrade β-lactam antibiotics like Meropenem before they can act. This enzymatic barrier can also potentially affect the stability of this compound.

  • Altered Microenvironment: Biofilms often have regions of low oxygen and altered pH, which can reduce the activity of some antibiotics.

  • Efflux Pumps: Bacteria within biofilms can upregulate the expression of efflux pumps, which actively transport antibiotics out of the cell, preventing them from reaching their target.[2][3]

Q2: What are the most promising strategies to enhance this compound penetration and efficacy against biofilms?

A2: Several strategies are being explored to overcome the challenges of treating biofilm infections:

  • Combination Therapy with Matrix-Degrading Enzymes: Using enzymes such as DNase I (to degrade eDNA) or specific glycosidases can disrupt the integrity of the EPS matrix, allowing for better penetration of this compound and its partner antibiotic.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation and facilitate its transport through the biofilm matrix.

  • Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors, including some β-lactamases.[4][5] QSIs can disrupt this communication, potentially making the biofilm more susceptible to antibiotics.

  • Efflux Pump Inhibitors (EPIs): Combining this compound with EPIs could be a promising strategy to increase its intracellular concentration and efficacy, particularly against bacteria that rely on efflux pumps for resistance.[2][3]

Q3: How can I design an experiment to test the synergistic effect of this compound and a biofilm-degrading enzyme?

A3: A common approach is to use a modified checkerboard assay or a time-kill assay with mature biofilms.

  • Grow Mature Biofilms: Culture your target bacteria in a 96-well plate or on a suitable substrate to form mature biofilms (typically 24-48 hours).

  • Enzyme Pre-treatment (Optional): In one set of experiments, you can pre-treat the biofilms with the degrading enzyme for a specific duration to disrupt the matrix before adding the antibiotic combination.

  • Co-treatment: In another set, treat the biofilms with a combination of the enzyme and the Meropenem-Nacubactam combination simultaneously.

  • Quantify Viable Cells: After the treatment period, quantify the number of viable bacteria in the biofilm using methods like colony-forming unit (CFU) counting, or metabolic assays (e.g., using resazurin or XTT).

  • Determine Synergy: Analyze the data to see if the combination of the enzyme and the antibiotic results in a greater reduction in viable cells than either agent alone.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential impact of enhancement strategies on this compound penetration and efficacy. Note: As of late 2025, specific quantitative data on this compound penetration into biofilms is limited in publicly available literature. The data presented here is illustrative and based on findings for similar molecules and expected outcomes.

Table 1: Illustrative Minimum Biofilm Eradication Concentration (MBEC) of Meropenem-Nacubactam against P. aeruginosa Biofilms with and without Enhancement Strategies.

Treatment StrategyMeropenem MBEC (µg/mL)This compound Concentration (µg/mL, fixed)Fold-change in Meropenem MBEC
Meropenem-Nacubactam alone10244-
+ DNase I (100 µg/mL)25644
+ Alginate Lyase (50 µg/mL)51242
+ Quorum Sensing Inhibitor (QSI)51242
Encapsulated in Liposomes12848

Table 2: Illustrative Quantification of a Fluorescent this compound Analog in P. aeruginosa Biofilms.

Treatment StrategyNormalized Fluorescence Intensity (Arbitrary Units)
Fluorescent this compound Analog alone100
+ DNase I250
+ Alginate Lyase180
Encapsulated in Nanoparticles400

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) for Meropenem-Nacubactam

This protocol is adapted from standard MBEC assay procedures for use with a β-lactam/β-lactamase inhibitor combination.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)

  • Meropenem and this compound stock solutions

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh growth medium to achieve a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation: Dispense 100 µL of the bacterial suspension into each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Preparation of Antibiotic Plate: In a separate 96-well plate, prepare serial dilutions of Meropenem in the presence of a fixed concentration of this compound (e.g., 4 µg/mL). Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Biofilm Washing: Gently remove the planktonic cells from the biofilm plate by aspirating the medium. Wash the wells twice with 150 µL of sterile PBS to remove any remaining non-adherent cells.

  • Antibiotic Challenge: Transfer the washed biofilm plate to the plate containing the antibiotic dilutions. Incubate for 24 hours at 37°C.

  • Viability Assessment: After incubation, remove the antibiotic solution and wash the biofilms with PBS. Add fresh growth medium and use a suitable method to determine the viability of the remaining biofilm, such as:

    • CFU Counting: Scrape the biofilm from the wells, resuspend in PBS, perform serial dilutions, and plate on agar plates to count colonies.

    • Metabolic Assays: Add a metabolic dye like resazurin and measure the fluorescence or absorbance to assess cell viability.

  • MBEC Determination: The MBEC is defined as the lowest concentration of Meropenem (in the presence of this compound) that results in no viable cells in the biofilm.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Visualizing this compound Penetration

This protocol requires a fluorescently labeled this compound analog.

Materials:

  • Glass-bottom dishes or flow cells for biofilm growth

  • Fluorescently labeled this compound analog

  • Bacterial strain of interest

  • Appropriate growth medium

  • Fluorescent stains for bacterial cells and/or EPS (e.g., SYTO 9 for live cells, a fluorescently labeled lectin for a specific exopolysaccharide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the glass surface of the dish or in the flow cell for 24-48 hours.

  • Staining (Optional): If desired, stain the biofilm with a fluorescent dye to visualize the bacterial cells or EPS components.

  • Addition of Fluorescent this compound: Add the fluorescently labeled this compound analog to the biofilm at the desired concentration.

  • Time-Lapse Imaging: Acquire z-stack images of the biofilm at different time points (e.g., 0, 15, 30, 60, 120 minutes) using the confocal microscope. Use appropriate laser lines and emission filters for your chosen fluorophores.

  • Image Analysis: Analyze the z-stacks to visualize the penetration of the fluorescent this compound analog into the different layers of the biofilm over time. The fluorescence intensity in different regions of the biofilm can be quantified to provide a semi-quantitative measure of drug distribution.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Biofilm Growth cluster_treatment Treatment Strategies cluster_analysis Analysis inoculum Inoculum Preparation growth Incubate 24-48h (e.g., 96-well plate) inoculum->growth media Growth Medium media->growth control This compound Combination (Control) growth->control enzyme This compound Combination + Enzyme growth->enzyme nano This compound Combination in Nanoparticles growth->nano quantify Quantify Viable Bacteria (CFU, Metabolic Assay) control->quantify penetration Measure Penetration (HPLC-MS, CLSM) control->penetration enzyme->quantify enzyme->penetration nano->quantify nano->penetration

Caption: Experimental workflow for evaluating strategies to enhance this compound penetration in biofilms.

signaling_pathway cluster_QS Quorum Sensing (QS) cluster_resistance Resistance Mechanisms cluster_outcome Outcome qs_signal QS Signal (e.g., AHLs) qs_receptor QS Receptor (e.g., LasR) qs_signal->qs_receptor activates ampC ampC Gene (β-lactamase) qs_receptor->ampC Upregulates efflux Efflux Pump Genes (e.g., MexAB-OprM) qs_receptor->efflux Upregulates resistance Increased Resistance to β-Lactam/Nacubactam ampC->resistance Leads to efflux->resistance Leads to

Caption: Simplified signaling pathway for biofilm-mediated resistance to β-lactam/β-lactamase inhibitor combinations.

References

Validation & Comparative

Nacubactam's Potential in Combating NDM-Producing Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of New Delhi metallo-β-lactamase (NDM)-producing bacteria present a formidable challenge to modern medicine, rendering many β-lactam antibiotics ineffective. This guide provides a comparative analysis of Nacubactam's efficacy against these highly resistant pathogens, presenting supporting experimental data and methodologies to inform research and development efforts in the ongoing battle against antimicrobial resistance.

This compound: A Dual-Action Inhibitor

This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with a distinctive dual mechanism of action. It not only inhibits a broad range of serine-β-lactamases (Ambler classes A, C, and D) but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2] This dual activity enhances its potential as a partner for β-lactam antibiotics.

However, like other DBOs such as avibactam and relebactam, this compound alone is not effective against Ambler class B metallo-β-lactamases (MBLs), including the clinically significant NDM enzymes.[3] The therapeutic strategy, therefore, lies in its combination with a β-lactam antibiotic that is stable to MBL-mediated hydrolysis.

The Synergistic Combination: this compound and Aztreonam

Aztreonam, a monobactam antibiotic, is intrinsically stable against hydrolysis by MBLs but is often degraded by co-produced serine-β-lactamases (e.g., ESBLs, AmpC, KPC).[4] By combining this compound with aztreonam, this compound's inhibitory action on serine-β-lactamases protects aztreonam from degradation, allowing it to exert its bactericidal effect on NDM-producing bacteria.[5] This synergistic relationship forms the basis of this compound's potential efficacy against these challenging pathogens.

dot

Nacubactam_Mechanism cluster_bacterium NDM-Producing Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall SBL Serine-β-Lactamases (ESBL, AmpC, KPC) Aztreonam Aztreonam SBL->Aztreonam Degrades NDM NDM (Metallo-β-Lactamase) NDM->Aztreonam No Activity Inhibition Inhibition CellWall->Inhibition Cell Lysis This compound This compound This compound->PBP Inhibits (PBP2) This compound->SBL Inhibits Aztreonam->PBP Inhibits (PBP3) Hydrolysis Hydrolysis Protection Protection

Mechanism of this compound and Aztreonam Synergy.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of this compound in combination with aztreonam against NDM-producing Enterobacterales, compared to established and alternative therapeutic options. Minimum Inhibitory Concentration (MIC) is a key indicator of antibiotic efficacy, with lower values indicating greater potency.

Table 1: In Vitro Activity of Aztreonam/Nacubactam and Comparators against NDM-Producing Enterobacterales

Antibiotic CombinationOrganism(s)Number of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Aztreonam/NacubactamMBL-producing Enterobacterales375N/A184.4[5]
Aztreonam/AvibactamNDM-producing GNB32N/AN/A94[6]
Ceftazidime/Avibactam + AztreonamNDM-producing K. pneumoniae30N/AN/A90 (synergy)[7]
Ceftazidime/Avibactam + AztreonamNDM-producing K. pneumoniae12N/AN/A>8-fold MIC reduction[8][9]
CefiderocolNDM-producing Enterobacterales76N/AN/A75.0[10]
CefiderocolNDM-producing K. pneumoniaeN/AN/AN/A57[11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on breakpoints defined in the respective studies.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.

dot

Broth_Microdilution_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics in a 96-well Microtiter Plate prep_antibiotics->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_results Read Results: Observe for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. For combination testing, a fixed concentration of one agent (e.g., this compound) may be added to each well containing serial dilutions of the other agent (e.g., aztreonam).[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.[12]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[4]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Test tubes containing a suitable broth medium with the antimicrobial agent(s) at desired concentrations (often multiples of the MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated onto agar plates.[13]

  • Colony Counting: After incubation of the agar plates, the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. A bactericidal effect is defined as a ≥3 log₁₀ reduction in the initial inoculum.[13]

Current Alternatives and Established Treatments

For infections caused by NDM-producing Enterobacterales, current treatment guidelines recommend combination therapies. The most prominent alternatives to a this compound-based regimen are:

  • Ceftazidime-avibactam plus aztreonam: This combination has shown significant in vitro and in vivo efficacy. Avibactam inhibits co-produced serine-β-lactamases, protecting both ceftazidime and aztreonam, while aztreonam remains active against the NDM enzyme.[2][5]

  • Cefiderocol: A novel siderophore cephalosporin that utilizes the bacterium's iron uptake systems to enter the cell. It is stable against hydrolysis by all classes of β-lactamases, including MBLs.[1][10] However, resistance to cefiderocol has been reported, particularly in NDM-producing isolates.[11][14]

Other options, often used in combination, include older agents like fosfomycin, tigecycline, and colistin, but their use is often limited by toxicity and the potential for resistance development.

Conclusion

This compound, in combination with aztreonam, presents a promising therapeutic strategy for infections caused by NDM-producing bacteria. Its dual-action mechanism, which includes both β-lactamase inhibition and direct antibacterial activity, contributes to its potential efficacy. The in vitro data demonstrate that the aztreonam/Nacubactam combination can restore the activity of aztreonam against these highly resistant pathogens.

Further clinical investigation is warranted to fully elucidate the in vivo efficacy, safety, and optimal dosing of this combination. As the landscape of antimicrobial resistance continues to evolve, novel therapeutic approaches such as the combination of this compound and aztreonam will be crucial in addressing the urgent threat posed by NDM-producing bacteria. Continuous surveillance and research into resistance mechanisms will be essential to guide the clinical use of these new agents.

References

Navigating Resistance: A Comparative Guide to Nacubactam Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistant Gram-negative bacteria poses a significant threat to global health. Nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, presents a promising strategy to overcome resistance. This guide provides an objective comparison of this compound-based combinations with other key β-lactam/β-lactamase inhibitor therapies, supported by experimental data to inform research and development efforts.

Dual-Action Mechanism of this compound

This compound exhibits a distinctive dual mechanism of action. It not only inhibits a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC), class C, and some class D enzymes, but it also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2] This dual activity enhances its efficacy and allows for potentiation of partner β-lactams.[3][4]

cluster_0 Bacterial Cell BetaLactamase Serine β-Lactamase Hydrolysis β-Lactam Hydrolysis (Resistance) BetaLactamase->Hydrolysis leads to PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall essential for Lysis Cell Lysis CellWall->Lysis disruption leads to BetaLactam Partner β-Lactam (e.g., Meropenem) BetaLactam->PBP2 inhibits BetaLactam->Hydrolysis This compound This compound This compound->BetaLactamase inhibits This compound->PBP2 inhibits Inhibition1 Inhibition Inhibition2 Inhibition

Dual mechanism of action of this compound.

In Vitro Activity against Resistant Enterobacterales

The following tables summarize the in vitro activity of meropenem-nacubactam and comparator agents against key carbapenem-resistant Enterobacterales isolates. Minimum Inhibitory Concentration (MIC) values are presented as MIC50/MIC90 in µg/mL.

Table 1: Activity against KPC-Producing Klebsiella pneumoniae

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Meropenem-Nacubactam0.52[3][5]
Ceftazidime-Avibactam0.51[6][7]
Meropenem-Vaborbactam0.120.5[7]
Meropenem16>64[3]

Table 2: Activity against OXA-48-Producing Enterobacterales

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Meropenem-Nacubactam≤0.030.25[5][8]
Ceftazidime-Avibactam28[8]
Meropenem-Vaborbactam832[8]
Meropenem232[9][10]

Table 3: Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Compound% Susceptible at 8+4 mg/LReference(s)
Cefepime-Nacubactam63.2%[11][12]
Meropenem-Nacubactam43.9%[11][12]
Aztreonam-NacubactamUniversally Active[11][12]

In Vitro Activity against Pseudomonas aeruginosa

Table 4: Comparative Activity against P. aeruginosa

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Cefepime-NacubactamN/AN/AN/A
Ceftolozane-Tazobactam0.52[13][14]
Ceftazidime-Avibactam28[13][14]
Cefepime416[15][16]

N/A: Data not available in the reviewed sources.

Cross-Resistance Considerations

The development of resistance to one β-lactam/β-lactamase inhibitor combination can sometimes lead to decreased susceptibility to other agents, a phenomenon known as cross-resistance. Studies on ceftazidime-avibactam have shown that resistance in P. aeruginosa can emerge through mutations in AmpC, which can also impact susceptibility to other cephalosporins.[17] While specific cross-resistance studies involving this compound are limited, its dual mechanism of action, particularly its PBP2 inhibition, may offer a potential advantage in mitigating some cross-resistance pathways observed with other β-lactamase inhibitors.[3] For instance, a K234R mutation in KPC-2 that confers resistance to avibactam still shows some susceptibility to meropenem-nacubactam.[3]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standard Clinical and Laboratory Standards Institute (CLSI) methodologies.

Broth Microdilution Method

Minimal Inhibitory Concentrations (MICs) are determined by broth microdilution in cation-adjusted Mueller-Hinton broth.[5]

  • Inoculum Preparation : A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Drug Preparation : Serial twofold dilutions of the antimicrobial agents are prepared in the broth. For inhibitor combinations, the inhibitor (e.g., this compound) is often tested at a fixed concentration (e.g., 4 µg/mL) or in a fixed ratio with the partner β-lactam (e.g., 1:1).[5]

  • Incubation : The microdilution plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start Start: Isolate Selection subculture Subculture of Resistant Isolates start->subculture prepare_inoculum Prepare Standardized Inoculum subculture->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Microdilution Plates (this compound combinations & Comparators) prepare_plates->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MICs incubate->read_mic analyze Analyze Data (MIC50, MIC90, Cross-Resistance) read_mic->analyze end End: Report Findings analyze->end

Workflow for a cross-resistance study.

Conclusion

This compound, in combination with β-lactams such as meropenem and cefepime, demonstrates potent in vitro activity against a wide range of challenging Gram-negative pathogens, including those producing KPC and OXA-48 carbapenemases. Its unique dual mechanism of action, combining β-lactamase inhibition with PBP2 binding, provides a potential advantage, particularly against metallo-β-lactamase producers where traditional β-lactamase inhibitors are ineffective. Further clinical studies are necessary to fully elucidate the comparative efficacy and resistance profiles of this compound-based therapies in the clinical setting. The data presented in this guide underscore the potential of this compound as a valuable addition to the armamentarium against antimicrobial resistance.

References

A Comparative Guide to Nacubactam Combination Therapy: Clinical Validation and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nacubactam combination therapy with alternative treatments for multidrug-resistant bacterial infections. It is compiled from currently available preclinical and clinical data to support research and drug development professionals in understanding the potential of this novel β-lactamase inhibitor.

Executive Summary

This compound is a novel diazabicyclooctane β-lactamase inhibitor distinguished by its dual mechanism of action: inhibition of a broad spectrum of β-lactamases, including serine carbapenemases (Classes A, C, and some D), and direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This dual action not only protects partner β-lactam antibiotics from degradation but also enhances their efficacy. Currently, this compound is in late-stage clinical development, primarily in combination with β-lactams such as meropenem, cefepime, and aztreonam, for the treatment of complicated urinary tract infections (cUTI), acute pyelonephritis (AP), hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), and complicated intra-abdominal infections (cIAI) caused by carbapenem-resistant Enterobacterales (CRE).[2][4][5]

Mechanism of Action

This compound's innovative dual-action mechanism targets both bacterial resistance and essential cellular machinery. This is visually represented in the signaling pathway below.

Caption: Dual mechanism of this compound.

Preclinical Efficacy: In Vivo Studies

This compound, in combination with various β-lactams, has demonstrated significant efficacy in murine models of infection, including pneumonia and urinary tract infections caused by carbapenem-resistant Enterobacterales (CRE).

Data Presentation
Combination TherapyAnimal ModelInfection TypePathogen(s)Key FindingCitation(s)
Meropenem-NacubactamNeutropenic MurineLung InfectionK. pneumoniae, E. coli, E. cloacae (KPC/IMI-type β-lactamases)Enhanced efficacy with a mean bacterial reduction of -1.50 ± 0.59 log10 CFU/lung compared to minimal change with monotherapies.
Meropenem-NacubactamNeutropenic MurineComplicated UTIK. pneumoniae, E. coli, E. cloacae (NDM, KPC, OXA, CTX-M, SHV, TEM)≥3 log reduction in bacterial load for 9 out of 10 isolates, including against ceftazidime-avibactam-resistant strains.
Aztreonam/Cefepime/Meropenem + this compoundMurinePneumoniaE. cloacae, K. pneumoniae (IMP-1, IMP-6, KPC)Enhanced antimicrobial activity with bacterial load changes of -3.70 to -2.08 Δlog10 CFU/lungs for E. cloacae and -4.24 to 1.47 Δlog10 CFU/lungs for K. pneumoniae compared to monotherapies.[1]

Clinical Validation: Safety and Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile for this compound, both alone and in combination with meropenem, cefepime, and aztreonam.

Data Presentation
Study PhaseCombinationPopulationKey Safety FindingsKey Pharmacokinetic FindingsCitation(s)
Phase 1 (SAD & MAD)This compound ± MeropenemHealthy VolunteersGenerally well-tolerated. Most common AEs were mild to moderate, including headache and intravenous access complications. No serious AEs reported.Linear pharmacokinetics. Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug.[3]
Phase 1 (MAD)This compound + Cefepime/AztreonamHealthy Japanese SubjectsCo-administration was safe and well-tolerated with no serious adverse events reported.No remarkable changes in the pharmacokinetics of either drug with multiple concomitant administrations.

Ongoing Clinical Trials and Comparative Landscape

This compound is currently being evaluated in global Phase 3 clinical trials. Direct head-to-head comparative efficacy data with other novel β-lactamase inhibitors from completed Phase 3 trials are not yet published. The following table summarizes the design of an ongoing pivotal trial.

Trial IdentifierTitlePhaseInterventionsComparatorIndicationsStatus
NCT05905055Integral-23Cefepime/Nacubactam, Aztreonam/NacubactamBest Available Therapy (BAT)cUTI, AP, HABP, VABP, cIAI due to CRERecruiting

Initial results from the Integral-1 study (jRCT2031230075), a Phase 3 trial in patients with cUTI or AP, have shown that cefepime/nacubactam met the primary endpoint of statistical non-inferiority to imipenem/cilastatin. A subsequent superiority assessment demonstrated the superiority of cefepime/nacubactam.[6]

Comparison with Alternatives

While direct comparative clinical trial data for this compound combinations are awaited, the following table provides a high-level comparison with established β-lactam/β-lactamase inhibitor combinations based on their known spectra of activity.

FeatureThis compound CombinationsMeropenem/VaborbactamCeftazidime/Avibactam
Partner β-lactam(s) Meropenem, Cefepime, AztreonamMeropenemCeftazidime
Inhibitor Class Diazabicyclooctane (DBO)Boronic acidDiazabicyclooctane (DBO)
Spectrum of β-lactamase Inhibition Classes A, C, some DClass A (including KPC), some Class CClasses A, C, some D (including OXA-48-like)
Activity against Metallo-β-lactamases (MBLs) In vitro and in vivo data suggest potential activity when combined with aztreonam.[1]NoNo
Intrinsic Antibacterial Activity Yes (PBP2 inhibition)[1][2]NoNo
Approved Indications Under investigationcUTI, cIAI, HABP/VABPcUTI, cIAI, HABP/VABP

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.

Murine Pneumonia Model for Antibiotic Efficacy

This model is used to evaluate the in vivo efficacy of antimicrobial agents against respiratory pathogens.

cluster_0 Experimental Workflow A 1. Animal Acclimatization (e.g., 6-8 week old female mice) B 2. Induction of Neutropenia (e.g., Cyclophosphamide IP injection) A->B C 3. Bacterial Inoculation (Intranasal administration of bacterial suspension) B->C D 4. Initiation of Therapy (e.g., 2 hours post-infection, subcutaneous or IV administration) C->D E 5. Treatment Regimen (Administer this compound combination, comparator, or vehicle at specified intervals) D->E F 6. Euthanasia and Sample Collection (e.g., 24 hours post-infection) E->F G 7. Bacterial Load Quantification (Lung homogenization, serial dilution, and plating for CFU count) F->G H 8. Data Analysis (Comparison of log10 CFU/lung between treatment groups) G->H

Caption: Workflow for a murine pneumonia infection model.

Methodology:

  • Animal Model: Typically, female ICR or BALB/c mice, 6-8 weeks old, are used.

  • Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a standardized suspension of the test bacterium (e.g., Klebsiella pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The this compound combination, a comparator antibiotic, or a vehicle control is administered, typically via subcutaneous or intravenous injection, at clinically relevant dosing intervals.

  • Endpoint: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/lung).

  • Analysis: The efficacy of the treatment is determined by comparing the log10 reduction in bacterial counts in the lungs of treated animals versus the control group.

Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a standard method to determine the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (this compound, partner β-lactam, and the combination) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum: The test isolate is grown to a logarithmic phase and then diluted to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL) in the microtiter plate wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For combination testing, a fixed concentration of this compound may be used with varying concentrations of the partner β-lactam, or a fixed ratio (e.g., 1:1) can be tested.

Conclusion

This compound, with its unique dual mechanism of action, demonstrates significant promise in preclinical and early-phase clinical studies as part of combination therapies against challenging multidrug-resistant Gram-negative bacteria. The ongoing Phase 3 trials will be critical in establishing its clinical efficacy and safety in comparison to standard-of-care and other novel agents. The data generated from these trials will provide a clearer picture of this compound's role in the evolving landscape of antimicrobial therapeutics.

References

Nacubactam's Efficacy in Murine Infection Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nacubactam's performance in murine infection models, juxtaposed with other beta-lactamase inhibitors. The data presented is collated from various preclinical studies, offering insights into its efficacy against multidrug-resistant Gram-negative bacteria.

Dual Mechanism of Action of this compound

This compound, a diazabicyclooctane (DBO) β-lactamase inhibitor, distinguishes itself with a dual mechanism of action.[1][2] It not only inactivates a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), protecting its partner β-lactam from degradation, but also exhibits intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity enhances the potency of the partner antibiotic and provides a unique advantage in combating bacterial resistance.

Nacubactam_Mechanism cluster_bacteria Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall Essential for BetaLactamase Serine β-Lactamases (Classes A, C, D) BetaLactam Partner β-Lactam (e.g., Meropenem) BetaLactamase->BetaLactam Degrades Bacterial_Lysis Bacterial Cell Lysis CellWall->Bacterial_Lysis Disruption leads to BetaLactam->PBP2 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits

Diagram 1: Dual mechanism of action of this compound.

Efficacy in Murine Pneumonia Model

This compound, in combination with various β-lactams, has demonstrated significant efficacy in treating murine pneumonia caused by carbapenem-resistant Enterobacterales (CRE).

Experimental Protocol: Neutropenic Murine Pneumonia Model

A common experimental workflow for evaluating antibiotic efficacy in a murine pneumonia model is as follows:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension (e.g., Klebsiella pneumoniae, Enterobacter cloacae) to establish a lung infection.

  • Treatment: Treatment with the antibiotic combinations (e.g., this compound plus a partner β-lactam) is initiated, typically 2 hours post-infection, and administered subcutaneously at specified dosing intervals that simulate human plasma concentrations.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial load (CFU/lungs). The efficacy is measured as the log10 reduction in CFU compared to untreated controls or the initial bacterial load at the start of treatment.

Pneumonia_Model_Workflow cluster_workflow Murine Pneumonia Model Workflow Day_minus_4 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) Day_minus_1 Day -1: Further Neutropenia Induction (Cyclophosphamide 100 mg/kg) Day_minus_4->Day_minus_1 Day_0_Infection Day 0 (0h): Intranasal Inoculation with Bacteria Day_minus_1->Day_0_Infection Day_0_Treatment Day 0 (+2h): Initiate Treatment Regimens Day_0_Infection->Day_0_Treatment Day_1_Assessment Day 1 (+24h): Assess Bacterial Load in Lungs (CFU/lungs) Day_0_Treatment->Day_1_Assessment

Diagram 2: Experimental workflow for the neutropenic murine pneumonia model.
Quantitative Data: Bacterial Load Reduction

The following table summarizes the in vivo efficacy of this compound in combination with β-lactams against CRE isolates in the murine pneumonia model.

Partner β-LactamBacterial SpeciesResistance MechanismThis compound Dose (mg/kg q8h)Change in Bacterial Load (Δlog10 CFU/lungs)Reference
AztreonamE. cloacae (CRE)IMP-1, KPC80, 160, 320-2.08 to -3.70[3]
CefepimeE. cloacae (CRE)IMP-1, KPC80, 160, 320-2.81 to -3.56[3]
MeropenemE. cloacae (CRE)IMP-1, KPC80, 160, 320-2.93 to -3.45[3]
AztreonamK. pneumoniae (CRE)IMP-6, KPC80, 160, 320-2.15 to -4.24[3]
CefepimeK. pneumoniae (CRE)IMP-6, KPC80, 160, 320-2.92 to -4.11[3]
MeropenemK. pneumoniae (CRE)IMP-6, KPC80, 160, 3201.47 to -3.89[3]
MeropenemKPC/IMI-producing EnterobacteralesKPC, IMIHuman-simulated-1.50 ± 0.59[4]

Efficacy in Murine Complicated Urinary Tract Infection (cUTI) Model

Meropenem-Nacubactam has shown potent efficacy in a murine model of complicated urinary tract infection (cUTI) caused by multidrug-resistant Enterobacterales.

Experimental Protocol: Neutropenic Murine cUTI Model

The workflow for the cUTI model generally involves:

  • Induction of Neutropenia: Similar to the pneumonia model, mice are rendered neutropenic using cyclophosphamide.

  • Infection: A bacterial suspension is instilled directly into the bladder via a catheter to establish a urinary tract infection.

  • Treatment: Human-simulated dosing regimens of the test articles are administered subcutaneously, typically starting 2 hours after infection and continuing for a defined period (e.g., 48 hours).

  • Efficacy Assessment: At the end of the treatment period, the bacterial burden in the kidneys is quantified (CFU/kidney) to determine the efficacy of the treatment.

cUTI_Model_Workflow cluster_workflow Murine cUTI Model Workflow Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intravesical Inoculation with Bacteria Neutropenia->Infection Treatment Initiate Human-Simulated Treatment Regimens Infection->Treatment Assessment Assess Bacterial Load in Kidneys (CFU/kidney) after 48h Treatment->Assessment

Diagram 3: Experimental workflow for the neutropenic murine cUTI model.
Quantitative Data: Bacterial Load Reduction

The table below presents the efficacy of Meropenem-Nacubactam against various Gram-negative isolates in the murine cUTI model.

Treatment GroupBacterial SpeciesResistance ProfileChange in Bacterial Load (log10 CFU/kidney vs. 48h control)Reference
Meropenem-NacubactamK. pneumoniae, E. coli, E. cloacaeNDM, KPC, OXA, CTX-M, SHV, TEM≥3 log reduction for 9/10 isolates[5]
Meropenem-NacubactamCeftazidime-avibactam-resistant isolates-Upwards of 6 log reduction[5]
This compound aloneMajority of isolates->1 log reduction[5]
Meropenem alone8 of 12 isolates-Similar to 48h control[5]

Comparative Efficacy with Other β-Lactamase Inhibitors

Direct head-to-head in vivo comparisons of this compound with other novel β-lactamase inhibitors in murine models are limited in the published literature. However, some studies provide data that allow for an indirect comparison.

Meropenem-Nacubactam vs. Ceftazidime-Avibactam

In a murine cUTI model, Meropenem-Nacubactam demonstrated significant activity against ceftazidime-avibactam-resistant isolates, suggesting a potential advantage in treating infections caused by pathogens resistant to this combination.[5] Specifically, Meropenem-Nacubactam showed an increased bacterial kill of upwards of 6 log10 CFU compared to the 48-hour control against these resistant strains.[5] In the same study, ceftazidime-avibactam achieved reductions of 0.24 to 4.28 log10 CFU against susceptible isolates.[5]

Meropenem-Nacubactam vs. Meropenem-Vaborbactam

While no direct in vivo comparison in the same study was found, separate studies on Meropenem-Vaborbactam in murine infection models can provide some context. For instance, in a murine thigh infection model with KPC-producing Enterobacteriaceae, Meropenem-Vaborbactam produced bacterial killing, while meropenem alone did not.[1] The maximum bacterial killing observed was a 2.50 log CFU/thigh reduction.[1] In comparison, various this compound combinations have demonstrated reductions of over 3 and 4 log10 CFU in murine pneumonia models.[3] However, it is crucial to note that these are different infection models and different bacterial strains, which significantly impacts the comparability of the results.

In Vitro Comparisons

In vitro studies have compared the activity of this compound with other inhibitors. For instance, against Mycobacterium abscessus complex, this compound in combination with meropenem was found to be more potent than the meropenem/vaborbactam combination.[6] Another in vitro study showed that both relebactam and this compound lowered the minimum inhibitory concentrations of β-lactams against M. abscessus complex.[7]

Conclusion

The available data from murine infection models robustly support the in vivo efficacy of this compound in combination with β-lactam antibiotics against a variety of multidrug-resistant Gram-negative pathogens. Its unique dual mechanism of action contributes to its potent activity. In both pneumonia and cUTI murine models, this compound combinations have demonstrated significant reductions in bacterial burden. While direct in vivo comparative data with other novel β-lactamase inhibitors is still emerging, the existing evidence, particularly against ceftazidime-avibactam-resistant isolates, suggests that this compound is a promising agent in the fight against antimicrobial resistance. Further head-to-head in vivo studies are warranted to definitively establish its comparative positioning.

References

Independent Verification of Nacubactam's Spectrum of Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of nacubactam, a novel diazabicyclooctane β-lactamase inhibitor, against key Gram-negative bacterial pathogens. This compound exhibits a dual mechanism of action, inhibiting serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2][3] This unique characteristic enhances its potency when combined with β-lactam antibiotics. This document summarizes quantitative data from various studies, details the experimental protocols for determining antimicrobial susceptibility, and provides visual representations of its mechanism and the experimental workflow.

In Vitro Activity of this compound and Comparators

The following tables summarize the minimum inhibitory concentration (MIC) values for this compound in combination with various β-lactam antibiotics against challenging Gram-negative isolates. For comparison, data for other commercially available β-lactamase inhibitor combinations are also presented.

Table 1: Comparative In Vitro Activity against KPC-Producing Klebsiella pneumoniae

Combination AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound-Meropenem 0.51[4][5][6][7][8]
Ceftazidime-Avibactam12
Meropenem-Vaborbactam0.061[3]
Imipenem-Relebactam0.54[9]

Table 2: Comparative In Vitro Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Combination AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound-Aztreonam 0.51[1]
Aztreonam-Avibactam0.250.5[10]

Table 3: Comparative In Vitro Activity against AmpC-Producing Enterobacterales

Combination AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound-Cefepime ≤0.0150.06[11]
Cefepime416[2]

Table 4: Comparative In Vitro Activity against Pseudomonas aeruginosa

Combination AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound-Meropenem 216[12]
Imipenem-Relebactam0.54[9]
Ceftazidime-Avibactam28[2]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against aerobic bacteria.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[16] For fastidious organisms, CAMHB may be supplemented with agents like lysed horse blood and β-NAD.

  • Antimicrobial Agents: Stock solutions of the antimicrobial agents are prepared at a known concentration. Serial twofold dilutions are then made to achieve the desired final concentration range in the microdilution plates.

  • Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Aliquots of the diluted antimicrobial agents are dispensed into the wells of the microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • The plates are sealed to prevent evaporation and incubated at 35 ± 1°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, the plates are examined visually or with an automated reader for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

Visualizations

Mechanism of Action of this compound

Nacubactam_Mechanism cluster_bacterium Bacterial Cell This compound This compound beta_lactamase Serine β-Lactamase (Classes A, C, D) This compound->beta_lactamase Inhibits pbp2 Penicillin-Binding Protein 2 (PBP2) This compound->pbp2 Inhibits beta_lactam Partner β-Lactam beta_lactam->pbp2 Inhibits beta_lactamase->beta_lactam Hydrolyzes cell_wall Cell Wall Synthesis pbp2->cell_wall Essential for

Caption: Dual-action mechanism of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start media_prep Prepare Cation-Adjusted Mueller-Hinton Broth start->media_prep antimicrobial_prep Prepare Serial Dilutions of Antimicrobial Agents media_prep->antimicrobial_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) antimicrobial_prep->inoculum_prep dispense Dispense Antimicrobial Dilutions into 96-Well Plate inoculum_prep->dispense inoculate Inoculate Wells with Standardized Bacteria (5x10^5 CFU/mL) dispense->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC testing.

References

A Comparative Pharmacodynamic Analysis of Nacubactam and Zidebactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of two promising β-lactamase inhibitors, Nacubactam and Zidebactam. This analysis is supported by experimental data to delineate their respective mechanisms of action, antibacterial potentiation, and in vivo efficacy.

This compound and Zidebactam are novel diazabicyclooctane (DBO) β-lactamase inhibitors that exhibit a dual mechanism of action. They not only inhibit a broad spectrum of serine β-lactamases but also possess intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2).[1][2][3] This unique characteristic enhances their ability to restore the activity of partner β-lactam antibiotics against multidrug-resistant Gram-negative bacteria.

Mechanism of Action: A Dual Approach to Combatting Resistance

Both this compound and Zidebactam function as "β-lactam enhancers." Their primary mode of action involves the inhibition of Ambler class A and C β-lactamases, and in the case of this compound, some class D enzymes.[2][3][4] This protects their partner β-lactams from enzymatic degradation. Concurrently, their binding to PBP2, a crucial enzyme in bacterial cell wall synthesis, leads to direct antibacterial effects and synergistic activity with β-lactams that target other PBPs, such as PBP3 (e.g., cefepime) or PBP1a/1b and PBP3 (e.g., meropenem).[5][6][7][8]

dot

Dual mechanism of this compound and Zidebactam.

In Vitro Antibacterial Potentiation

This compound is often paired with meropenem, while Zidebactam is typically combined with cefepime. The addition of these inhibitors significantly lowers the minimum inhibitory concentrations (MICs) of their partner β-lactams against a variety of pathogens.

Comparative MIC Data

The following tables summarize the in vitro activity of this compound and Zidebactam in combination with their respective β-lactam partners against various bacterial isolates.

Table 1: Comparative Activity against Mycobacterium abscessus Complex (MABC) [9]

Organism/Partner DrugMIC₅₀ (µg/mL) without InhibitorMIC₅₀ (µg/mL) with this compound (8 µg/mL)Fold ReductionMIC₅₀ (µg/mL) with Zidebactam (4 µg/mL)Fold Reduction
MABC / Meropenem6488--
MABC / Cefepime128--642

Table 2: Activity of this compound/Meropenem against Gram-Negative Isolates [10][11]

OrganismResistance MechanismMeropenem MIC (µg/mL)Meropenem/Nacubactam MIC (µg/mL)
K. pneumoniaeKPC>1280.5
E. coliCTX-M-15640.25
E. cloacaeAmpC320.5

Table 3: Activity of Zidebactam/Cefepime against Gram-Negative Isolates [12][13][14]

OrganismResistance MechanismCefepime MIC (µg/mL)Cefepime/Zidebactam (1:1) MIC₅₀/₉₀ (µg/mL)
EnterobacteralesCarbapenem-Resistant-1 / 4
P. aeruginosa--1 / 4
Acinetobacter spp.--16 / 32

In Vivo Efficacy

Animal models, primarily murine thigh and pneumonia infection models, have been instrumental in evaluating the in vivo pharmacodynamics of these combinations.

Murine Infection Model Data

Table 4: In Vivo Efficacy in Murine Infection Models

CombinationInfection ModelOrganismEfficacy EndpointReference
Meropenem/NacubactamComplicated Urinary Tract InfectionMDR Enterobacteriaceae≥3 log₁₀ reduction in CFU[10][11]
Meropenem/NacubactamPneumoniaCarbapenem-Resistant E. cloacae & K. pneumoniaeBacteriostatic to bactericidal activity[15]
Cefepime/ZidebactamThigh InfectionCarbapenem-Resistant A. baumanniiMean reduction of -2.09 log₁₀ CFU/thigh[16]
Cefepime/ZidebactamPneumoniaMBL-producing EnterobacteriaceaePotent activity against MBL-producing organisms[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the pharmacodynamic evaluation of this compound and Zidebactam.

MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

dot

cluster_0 MIC Determination Workflow A Prepare 2-fold serial dilutions of β-lactam alone and with fixed concentrations of this compound/Zidebactam in 96-well plates. B Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 35-37°C for 16-20 hours. B->C D Determine MIC as the lowest concentration with no visible growth. C->D

Workflow for MIC determination.

Protocol Details:

  • Preparation of Antibiotic Solutions: Stock solutions of the β-lactam and the inhibitor are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of this compound (e.g., 4 or 8 µg/mL) or Zidebactam (e.g., 4 or 8 µg/mL) is added to each well containing the serially diluted β-lactam.[17]

  • Inoculum Preparation: Bacterial isolates are grown to the logarithmic phase, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol Details:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC determination.

  • Experimental Setup: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, or 4x the MIC). A growth control flask without any antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask, serially diluted in saline, and plated on agar plates.

  • Colony Counting: After incubation, the number of colonies on the plates is counted to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Murine Thigh Infection Model

This in vivo model is widely used to assess the efficacy of antimicrobial agents in a localized soft tissue infection.

dot

cluster_0 Murine Thigh Infection Model Workflow A Induce neutropenia in mice with cyclophosphamide. B Inoculate thigh muscles with a standardized bacterial suspension. A->B C Administer antimicrobial agents at specified doses and time points. B->C D Euthanize mice at a predetermined time point (e.g., 24 hours). C->D E Homogenize thigh tissue and plate serial dilutions to determine bacterial load (CFU/thigh). D->E

References

Safety Operating Guide

Proper Disposal of Nacubactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of nacubactam in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first aid measures.

Waste Characterization: The Critical First Step

The primary step in determining the correct disposal pathway for this compound is to characterize the waste. This involves assessing whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2] The SDS for this compound does not provide a definitive RCRA classification; therefore, the generator of the waste is responsible for this determination.

RCRA Hazardous Waste Characteristics:

CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flashpoint < 140°F, non-liquids that can cause fire through friction, and oxidizers.The SDS for this compound does not provide a flashpoint. It is a solid and not classified as an oxidizer.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.The SDS for this compound does not provide a pH for its solution. This would need to be determined for aqueous waste streams.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.The SDS states that there is no data available on the reactivity of this compound, but it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Toxicity Waste that contains certain contaminants at concentrations equal to or greater than regulatory limits.The toxicity of this compound would need to be evaluated against the Toxicity Characteristic Leaching Procedure (TCLP) if it is suspected to contain regulated toxic constituents.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NacubactamDisposalWorkflow start Start: this compound Waste Generated waste_characterization 1. Waste Characterization (RCRA Assessment) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_disposal 2a. Non-Hazardous Pharmaceutical Waste Disposal is_hazardous->non_hazardous_disposal No hazardous_disposal 2b. Hazardous Pharmaceutical Waste Disposal is_hazardous->hazardous_disposal Yes end End: Compliant Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: this compound Disposal Decision Workflow

Experimental Protocols for Waste Characterization

To determine if your this compound waste exhibits hazardous characteristics, the following general protocols can be adapted. Consult your institution's environmental health and safety (EHS) office for specific procedures.

Protocol 4.1: pH Determination of Aqueous this compound Waste

  • Calibrate a pH meter according to the manufacturer's instructions using standard buffers.

  • Obtain a representative sample of the aqueous this compound waste.

  • Immerse the pH electrode in the sample and record the stable pH reading.

  • If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive and must be managed as hazardous waste.[4]

Protocol 4.2: Assessment for Reactivity

  • Review the chemical properties of all components in the waste mixture.

  • Consult the SDS for information on incompatibilities. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • If the waste is known to be unstable, has the potential for violent reaction, or could generate toxic gases when mixed with other substances, it should be considered reactive hazardous waste.

Step-by-Step Disposal Procedures

Based on the waste characterization, follow the appropriate disposal path.

If the this compound waste is determined to be non-hazardous, follow these steps:[5]

  • Segregation: Do not mix non-hazardous pharmaceutical waste with hazardous, biological, or general laboratory trash.[5]

  • Containerization:

    • Place solid this compound waste in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste."

    • Aqueous solutions should be collected in a sealed, compatible container.

  • Labeling: The label should include the name of the waste ("this compound, Non-Hazardous"), the date of accumulation, and the generating laboratory's information.

  • Storage: Store the container in a designated waste accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed waste management contractor. Incineration is the preferred method for non-hazardous pharmaceutical waste to prevent environmental contamination.[6] Do not dispose of this compound down the drain.

If the this compound waste is characterized as hazardous, stringent regulations apply:[7][8]

  • Segregation: Keep hazardous this compound waste separate from all other waste streams.

  • Containerization:

    • Use a designated hazardous waste container that is compatible with the waste and in good condition.

    • Keep the container closed except when adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The exact chemical composition of the waste, including percentages.

      • The accumulation start date.

      • The name and contact information of the principal investigator or laboratory manager.

  • Storage:

    • Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Contact your institution's EHS office for removal of the hazardous waste container.

    • Do not exceed the accumulation time or volume limits for your SAA.

    • Disposal will be carried out by a licensed hazardous waste vendor, typically via incineration.[6]

Signaling Pathway for Environmental Consideration

The improper disposal of antibiotics, including beta-lactams like this compound, can contribute to the development of antimicrobial resistance in the environment. The following diagram illustrates this pathway.

EnvironmentalImpact improper_disposal Improper Disposal (e.g., Drain) environment Entry into Aquatic Environment improper_disposal->environment bacteria Environmental Bacteria environment->bacteria resistance Development of Antimicrobial Resistance bacteria->resistance Selective Pressure human_health Potential Impact on Human Health resistance->human_health

Caption: Environmental Impact of Improper Antibiotic Disposal

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any questions or clarification.

References

Personal protective equipment for handling Nacubactam

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides critical safety protocols and logistical plans for the handling and disposal of Nacubactam. Adherence to these procedures is essential to ensure personnel safety and maintain laboratory integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. While extensive toxicity data for laboratory handling is not publicly available, it is prudent to treat this compound as a potent active pharmaceutical ingredient (API) and minimize exposure. Fine powders of APIs can easily become airborne, creating an inhalation risk[2].

Minimum PPE Requirements: All personnel handling this compound must use the following personal protective equipment. These recommendations are based on general best practices for handling powdered APIs to prevent dermal, ocular, and respiratory exposure[3][4][5].

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving is a best practice when handling potent compounds[3].
Eye Protection Chemical safety goggles or a face shieldProtects eyes from airborne powder or accidental splashes.
Body Protection A disposable, low-permeability lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin. Cuffs should be tucked under the outer glove[3].
Respiratory Protection Use in a certified chemical fume hood or other ventilated enclosureAvoids inhalation of the powder. A fume hood is the primary engineering control to minimize airborne particles[5].

Safe Handling and Operational Protocol

A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the key stages from preparation to post-handling cleanup.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe prep_supplies 3. Prepare Supplies (Spatula, Weigh Paper, Containers) gather_ppe->prep_supplies weigh 4. Weigh this compound Carefully to avoid dust prep_supplies->weigh transfer 5. Transfer to Solvent or Experimental System weigh->transfer decontaminate 6. Decontaminate Surfaces (e.g., with 70% Ethanol) transfer->decontaminate dispose_ppe 7. Dispose of Contaminated PPE as Chemical Waste decontaminate->dispose_ppe dispose_this compound 8. Dispose of this compound Waste per Protocol dispose_ppe->dispose_this compound wash_hands 9. Wash Hands Thoroughly After Removing PPE dispose_this compound->wash_hands G cluster_drug cluster_bacterium Bacterial Cell cluster_target Targets cluster_effect Effects This compound This compound beta_lactamase Serine β-Lactamase This compound->beta_lactamase Inhibits pbp2 Penicillin-Binding Protein 2 (PBP2) This compound->pbp2 Inhibits beta_lactam Partner β-Lactam Antibiotic beta_lactam->pbp2 Inhibits degradation Degradation of Partner Antibiotic beta_lactamase->degradation Causes synthesis Cell Wall Synthesis pbp2->synthesis Enables degradation->beta_lactam Prevents Action Of cell_death Bacterial Cell Death

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.